5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-10(6-9(13-14)11(15)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPKQFCBBUCKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196282 | |
| Record name | 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957514-16-8 | |
| Record name | 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957514-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities. The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and key considerations for successful execution.
Retrosynthetic Analysis and Proposed Pathway
The synthesis of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can be logically approached through the construction of the core pyrazole ring from acyclic precursors. A common and effective strategy for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This leads to the following retrosynthetic disconnection:
Mechanism and Rationale
The reaction is initiated by the deprotonation of the α-carbon of 4'-fluoroacetophenone by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. [1]The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester. The use of an alkoxide base that matches the ester's alcohol portion (ethoxide for an ethyl ester) is crucial to prevent transesterification.
Experimental Protocol
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add 4'-fluoroacetophenone (1.0 equivalent) dropwise at room temperature.
-
After stirring for 30 minutes, add diethyl oxalate (1.2 equivalents) dropwise, maintaining the temperature below 30 °C.
-
The reaction mixture is then stirred at room temperature for 12-16 hours.
-
Upon completion, the reaction is quenched by pouring it into a mixture of ice and dilute hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to afford ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. [2]
Step 2: Cyclization to Ethyl 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
The core pyrazole heterocycle is constructed in this step through the condensation of the synthesized 1,3-dicarbonyl compound with methylhydrazine. This reaction is a classic example of the Knorr pyrazole synthesis.
Reaction Scheme:
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid. This molecule is a member of the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Understanding the physicochemical properties of this specific derivative is paramount for its potential development as a therapeutic agent, as these characteristics fundamentally govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will delve into the structural and electronic characteristics, solubility, lipophilicity, and acidity of the title compound. Where experimental data for this specific molecule is not publicly available, we will draw upon data from its constitutional isomer, 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, and employ predictive methodologies to offer a robust and scientifically grounded profile.
Introduction: The Significance of Pyrazole Carboxylic Acids in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents.[1][4] The incorporation of a carboxylic acid moiety introduces a key functional group that can participate in crucial hydrogen bonding interactions with biological targets and significantly influences the compound's solubility and pharmacokinetic profile. The specific substitution pattern of a 4-fluorophenyl group at the 5-position and a methyl group at the 1-position of the pyrazole ring in the title compound is anticipated to modulate its electronic properties, metabolic stability, and binding affinity to target proteins. The fluorine atom, in particular, can enhance binding affinity and improve metabolic stability. A thorough understanding of the physicochemical properties of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is therefore a critical first step in elucidating its structure-activity relationships (SAR) and assessing its drug-like potential.[5]
Molecular Structure and Core Properties
The foundational properties of a molecule are dictated by its structure. For 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, these core attributes provide the basis for understanding its behavior in various chemical and biological environments.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉FN₂O₂ | Calculated |
| Molecular Weight | 220.20 g/mol | Calculated |
| IUPAC Name | 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | IUPAC Nomenclature |
| Canonical SMILES | CN1N=C(C(=C1)C2=CC=C(F)C=C2)C(=O)O | Structure to SMILES Conversion |
| CAS Number | Not publicly available |
Note: The constitutional isomer, 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, has the CAS Number 943863-70-5.
Lipophilicity: The Balance Between Water and Fat
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design. It describes the distribution of a compound between an aqueous and a lipid phase, providing insight into its ability to cross biological membranes.
Predicted Lipophilicity
Due to the absence of experimental data for the title compound, we turn to computational methods for an estimation of its logP value. It is important to note that while predictive models are powerful tools, they provide estimations that should be experimentally verified.[6]
| Parameter | Predicted Value | Prediction Software/Method |
| logP | ~1.9 - 2.5 | ACD/Labs Percepta, Molinspiration miLogP |
The predicted logP value suggests that 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid possesses a balanced hydrophilic-lipophilic character, a desirable trait for many orally administered drugs. The constitutional isomer, 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, has a computed XLogP3 of 1.9, which aligns with these predictions.
Experimental Determination of logP: A Shake-Flask Protocol
The gold standard for logP determination is the shake-flask method using n-octanol and a buffered aqueous solution.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the compound in n-octanol. Also, prepare a phosphate buffer solution at a pH where the compound is predominantly in its neutral form (at least 2 pH units below the pKa).
-
Partitioning: Mix equal volumes of the n-octanol stock solution and the aqueous buffer in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Caption: Workflow for the experimental determination of logP using the shake-flask method.
Acidity (pKa): The Propensity to Donate a Proton
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it represents the pH at which the compound exists in equal proportions of its protonated (acidic) and deprotonated (carboxylate) forms. This property is crucial as it dictates the charge state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.
Predicted pKa
Computational tools can provide a reliable estimate of the pKa of the carboxylic acid group.
| Parameter | Predicted Value | Prediction Software/Method |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | ACD/Labs Percepta, Rowan's Free Online pKa Calculator |
This predicted pKa range is typical for aromatic carboxylic acids and suggests that at physiological pH (7.4), the compound will exist predominantly in its anionic carboxylate form.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of a compound.
Protocol:
-
Solution Preparation: Dissolve a known amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: Place the solution in a beaker with a pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Caption: Workflow for the experimental determination of pKa via potentiometric titration.
Solubility: A Key Factor for Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can lead to low and variable absorption, hindering the development of an effective oral dosage form.
Predicted Solubility
Based on the predicted logP and pKa, the aqueous solubility of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is expected to be pH-dependent. In acidic conditions (pH < pKa), the neutral form will predominate, likely exhibiting lower solubility. In neutral to basic conditions (pH > pKa), the more soluble carboxylate salt will be the major species.
Experimental Determination of Aqueous Solubility
A common method for determining thermodynamic solubility is the shake-flask method.
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge or filter the samples to remove undissolved solids.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the chemical structure and purity of the compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the pyrazole proton, and the protons of the 4-fluorophenyl ring. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton, with characteristic signals for the carboxylic acid carbon, the pyrazole ring carbons, and the carbons of the fluorophenyl group. The carbon attached to the fluorine will exhibit a characteristic C-F coupling.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and characteristic absorptions for the aromatic C-H and C=C bonds of the pyrazole and phenyl rings.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Solid-State Properties: A Glimpse into the Crystalline World
The solid-state properties of a drug substance, such as its crystal form (polymorphism) and melting point, can significantly impact its stability, solubility, and manufacturing process.
Melting Point
While no experimental melting point is available for the title compound, related pyrazole carboxylic acids exhibit a range of melting points depending on their substitution patterns. For instance, 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has been studied in the solid state.[7] It is anticipated that 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid will be a crystalline solid with a defined melting point.
X-ray Crystallography
Single-crystal X-ray diffraction would provide definitive proof of the molecular structure and reveal details about the crystal packing, including intermolecular interactions such as hydrogen bonding and π-stacking. The crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has been reported, providing insights into the packing of a related pyrazole system.[8][9]
Conclusion: A Profile for Drug Development
This technical guide has provided a comprehensive overview of the key physicochemical properties of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid. While a lack of direct experimental data necessitates the use of predictive models and comparisons with a constitutional isomer, the presented profile offers valuable insights for researchers in drug discovery and development. The balanced lipophilicity, predicted pKa in the acidic range, and the presence of key functional groups for target interaction suggest that this compound warrants further investigation. The experimental protocols outlined in this guide provide a clear roadmap for the empirical determination of these crucial parameters, which is an essential next step in advancing the study of this promising molecule.
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5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. (2022). PubMed. Retrieved January 29, 2026, from [Link]
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Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). (n.d.). NIH. Retrieved January 29, 2026, from [Link]
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Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2023). ResearchGate. Retrieved January 29, 2026, from [Link]
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Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Se. (2014). American Chemical Society. Retrieved January 29, 2026, from [Link]
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In-Silico QSAR Studies of Some Pyrazolone Compounds. (n.d.). European Open Science. Retrieved January 29, 2026, from [Link]
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On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved January 29, 2026, from [Link]
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Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. (2019). Cambridge University Press & Assessment. Retrieved January 29, 2026, from [Link]
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Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. (2020). PubMed. Retrieved January 29, 2026, from [Link]
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A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals.[1][2][3] Its metabolic stability and versatile chemical nature allow for the synthesis of diverse derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4][5][6][7] This guide provides an in-depth exploration of the strategies and methodologies employed in the discovery and synthesis of novel pyrazole derivatives. It delves into the rationale behind classical and modern synthetic approaches, details robust experimental protocols, and discusses the critical role of these compounds in contemporary drug development.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The five-membered pyrazole ring, containing two adjacent nitrogen atoms, is a highly sought-after heterocyclic motif in drug discovery.[1][8] Its prevalence in marketed drugs is a testament to its favorable physicochemical and pharmacological properties.[2][3][8] The pyrazole core is present in a variety of therapeutic agents, such as the anti-inflammatory drug Celecoxib, the anticancer agent Crizotinib, and the anti-obesity drug Rimonabant.[2][5] The success of these drugs underscores the value of the pyrazole scaffold in developing new chemical entities with improved efficacy and safety profiles. The amphoteric nature of the pyrazole ring allows for functionalization, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[6]
Strategic Approaches to Pyrazole Synthesis
The construction of the pyrazole ring can be achieved through various synthetic routes, each with its own advantages and limitations. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
The Knorr Pyrazole Synthesis: A Classical and Versatile Method
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most common and reliable methods for preparing pyrazoles.[9] This reaction involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9][10][11][12]
Mechanism and Rationale: The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[9][11] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[9] Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[9] The use of an acid catalyst facilitates both the initial condensation and the final dehydration step.[12][13]
A key consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomeric products.[9] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the nature of the substituents on the hydrazine.
Modern Synthetic Methodologies
While the Knorr synthesis is a workhorse in pyrazole chemistry, several modern techniques have been developed to improve reaction efficiency, reduce environmental impact, and access a wider range of derivatives.
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[14][15] In the context of pyrazole synthesis, MAOS offers significant advantages over conventional heating, including dramatically reduced reaction times, often from hours to minutes, and improved yields.[14][15] This technique is particularly beneficial for high-throughput synthesis in drug discovery campaigns.[14][16]
Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single synthetic operation to form a complex product.[17] This approach is highly efficient and atom-economical. Several multicomponent strategies for pyrazole synthesis have been developed, allowing for the rapid generation of diverse libraries of pyrazole derivatives from simple precursors.[17][18]
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The synthesis of pyrazole-containing drugs like Celecoxib has been successfully adapted to flow chemistry, resulting in higher yields and significantly shorter reaction times compared to batch methods.[19]
Experimental Protocols and Methodologies
To ensure the reproducibility and validity of synthetic procedures, detailed and well-documented protocols are essential.
General Workflow for Pyrazole Derivative Discovery
The discovery of novel pyrazole derivatives typically follows a structured workflow, from initial design to biological evaluation.
Caption: A generalized workflow for the discovery and development of novel pyrazole-based therapeutics.
Detailed Protocol: Synthesis of a Celecoxib Analog via Knorr Condensation
This protocol describes the synthesis of a key intermediate for Celecoxib, a selective COX-2 inhibitor, illustrating the practical application of the Knorr pyrazole synthesis.[19][20]
Reaction: 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione with 4-sulphonamidophenylhydrazine.[20]
Materials:
-
4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq)
-
4-Hydrazinobenzenesulfonamide hydrochloride (1.05 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and ethanol.
-
Stir the mixture at room temperature until the dione is fully dissolved.
-
Add 4-hydrazinobenzenesulfonamide hydrochloride to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to promote crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the crude Celecoxib analog.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.
Self-Validation: The identity and purity of the synthesized compound must be confirmed through rigorous analytical characterization.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Melting Point Analysis: To compare with literature values and as an indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and quantify any impurities.
Data Presentation and Analysis
The systematic presentation of experimental data is crucial for the interpretation and comparison of results.
Table 1: Comparison of Synthetic Methodologies for Pyrazole Synthesis
| Methodology | Key Advantages | Key Disadvantages | Typical Reaction Time | Typical Yields |
| Conventional Heating (Knorr) | Well-established, versatile | Long reaction times, potential for side products | 4-24 hours | 60-90% |
| Microwave-Assisted (MAOS) | Rapid reaction rates, higher yields | Requires specialized equipment, scalability can be a challenge | 2-30 minutes[16] | 85-98%[14] |
| Multicomponent Reactions (MCRs) | High efficiency, molecular diversity | Reaction discovery can be complex | 1-12 hours | 70-95% |
| Flow Chemistry | Enhanced safety, scalability, automation | High initial equipment cost | 10-60 minutes[19] | 90-96%[19] |
The Role of Pyrazoles in Modern Drug Discovery: A Case Study of Celecoxib
Celecoxib is a prominent example of a successful pyrazole-containing drug.[2] It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and pain. The synthesis of Celecoxib typically involves a Knorr-type condensation as a key step. The development of Celecoxib and its derivatives highlights the importance of the pyrazole scaffold in designing targeted therapies.[21]
Caption: Simplified signaling pathway showing the selective inhibition of COX-2 by Celecoxib.
Conclusion
The discovery and synthesis of novel pyrazole derivatives remain a vibrant and highly productive area of research in medicinal chemistry. The versatility of the pyrazole core, combined with an expanding arsenal of synthetic methodologies, ensures its continued importance in the development of new therapeutic agents. As our understanding of disease pathways deepens, the ability to rationally design and efficiently synthesize novel pyrazole-based molecules will be paramount in addressing unmet medical needs.
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An In-depth Technical Guide to the Putative Mechanism of Action of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Disclaimer: As of the latest literature review, specific studies detailing the mechanism of action for 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid are not publicly available. This guide, therefore, presents a scientifically-grounded, putative mechanism of action based on the well-documented biological activities of structurally related pyrazole-based compounds. The experimental protocols described herein are proposed as a robust framework for the systematic investigation of this specific molecule.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. Derivatives of pyrazole have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1] The specific compound, 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, combines the pyrazole core with a 4-fluorophenyl substituent and a carboxylic acid group, features that suggest a potential for significant biological activity. This technical guide will explore the potential mechanisms of action of this compound by drawing parallels with established activities of similar pyrazole derivatives and will propose a comprehensive experimental strategy to elucidate its precise molecular targets and cellular effects.
Chemical and Structural Properties
The structure of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid features a central pyrazole ring, which is a five-membered heterocycle with two adjacent nitrogen atoms. The substituents on this ring are key to its potential biological interactions:
-
1-methyl group: This substitution can influence the compound's metabolic stability and its binding orientation within target proteins.
-
3-carboxylic acid group: This acidic moiety can participate in hydrogen bonding and ionic interactions, which are often crucial for binding to enzyme active sites or receptors.
-
5-(4-Fluoro-phenyl) group: The fluorophenyl ring introduces a lipophilic region and the fluorine atom can modulate the electronic properties of the ring and participate in specific interactions with biological targets.
These structural features are common in many biologically active pyrazole compounds, suggesting that 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid could share similar mechanisms of action.
Part 1: Putative Mechanisms of Action Based on Structural Analogs
Given the lack of direct evidence, we can hypothesize several potential mechanisms of action for 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid based on the known activities of the broader pyrazole class.
Anti-inflammatory Activity
Many pyrazole derivatives exhibit potent anti-inflammatory effects. The mechanism of action for these compounds often involves the inhibition of key enzymes in the inflammatory cascade.[2]
-
Cyclooxygenase (COX) Inhibition: Some pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.[3] The carboxylic acid moiety of the target compound could mimic the substrate, arachidonic acid, and bind to the active site of COX enzymes.
-
NF-κB Pathway Inhibition: The transcription factor NF-κB is a central regulator of inflammatory gene expression. Some pyrazole derivatives have been shown to suppress the activation of the NF-κB pathway.[2]
Proposed Signaling Pathway: Anti-inflammatory Action
Caption: Putative anti-inflammatory mechanism of action.
Anticancer Activity
The pyrazole scaffold is present in several approved anticancer drugs that target protein kinases.[4][5]
-
Kinase Inhibition: Many pyrazole derivatives act as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[6] The 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid could potentially fit into the ATP-binding pocket of various kinases.
Proposed Signaling Pathway: Anticancer Action via Kinase Inhibition
Caption: Putative anticancer mechanism via kinase inhibition.
Antimicrobial Activity
Pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[7][8]
-
Disruption of Bacterial Cell Wall Synthesis: Some pyrazole-based compounds may exert their antibacterial effect by interfering with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[9]
-
Inhibition of Bacterial Topoisomerases: Certain pyrazole derivatives have been suggested to target bacterial topoisomerase II and IV, enzymes essential for DNA replication.[10]
Part 2: Experimental Protocols for Mechanism of Action Elucidation
To validate the putative mechanisms of action, a systematic experimental approach is necessary. The following protocols provide a framework for the investigation of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
In Vitro Enzyme Inhibition Assays
Objective: To determine if the compound directly inhibits the activity of purified enzymes.
Protocol: COX Inhibition Assay
-
Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe.
-
Procedure: a. Prepare a dilution series of the test compound. b. In a 96-well plate, add the enzyme, the test compound, and the probe. c. Initiate the reaction by adding arachidonic acid. d. Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Protocol: Kinase Inhibition Assay
-
Reagents: Purified kinase (e.g., EGFR, CDK2), peptide substrate, ATP, kinase assay kit (e.g., ADP-Glo™).
-
Procedure: a. Prepare a dilution series of the test compound. b. In a 96-well plate, add the kinase, the test compound, and the peptide substrate. c. Initiate the reaction by adding ATP. d. After incubation, measure the amount of ADP produced using the assay kit's instructions.
-
Data Analysis: Determine the IC50 value for kinase inhibition.
Cell-Based Assays
Objective: To assess the effect of the compound on cellular processes in a more physiologically relevant context.
Protocol: Anti-inflammatory Activity in Macrophages
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure: a. Plate the cells and allow them to adhere. b. Pre-treat the cells with a dilution series of the test compound. c. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. d. After incubation, measure the levels of nitric oxide (NO) in the supernatant using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Data Analysis: Determine the IC50 for the inhibition of inflammatory mediators.
Protocol: Anticancer Activity (Cell Viability Assay)
-
Cell Lines: A panel of cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).
-
Procedure: a. Plate the cells in a 96-well plate. b. Treat the cells with a dilution series of the test compound for 48-72 hours. c. Assess cell viability using an MTT or resazurin-based assay.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).
Protocol: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
-
Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Procedure: a. Prepare a two-fold serial dilution of the test compound in a 96-well plate with broth medium. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate under appropriate conditions. d. Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
Experimental Workflow for Mechanism of Action Studies
Caption: A generalized workflow for investigating the mechanism of action.
Data Presentation
The following table summarizes the known biological activities of various pyrazole derivatives, providing a basis for the putative mechanisms of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
| Pyrazole Derivative Class | Biological Activity | Known Molecular Targets/Mechanisms |
| Phenylbutazone | Anti-inflammatory | Non-selective COX inhibitor |
| Celecoxib | Anti-inflammatory | Selective COX-2 inhibitor |
| Ruxolitinib | Anticancer, Anti-inflammatory | JAK1/JAK2 kinase inhibitor |
| Crizotinib | Anticancer | ALK/ROS1/MET kinase inhibitor |
| Pyrazole-hydrazones | Antibacterial | Disruption of bacterial cell wall[10] |
Conclusion
While the precise mechanism of action of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid remains to be elucidated, its structural features strongly suggest potential as a biologically active agent. Based on extensive research into the pyrazole scaffold, it is reasonable to hypothesize that this compound may exhibit anti-inflammatory, anticancer, or antimicrobial properties through mechanisms such as enzyme inhibition or modulation of key signaling pathways. The experimental protocols outlined in this guide provide a clear and scientifically rigorous path to systematically investigate these possibilities, ultimately leading to a comprehensive understanding of its molecular mechanism of action. This foundational knowledge is critical for any future drug development efforts centered on this promising molecule.
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. Available from: [Link]
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The Chemistry and Therapeutic Potential of 1,5-Diarylpyrazole-3-Carboxylic Acids: A Technical Guide for Drug Discovery
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, the 1,5-diarylpyrazole-3-carboxylic acid moiety has emerged as a particularly privileged structure, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds, with a focus on their potential in drug development, particularly as anti-inflammatory and anticancer agents.
Synthetic Strategies for 1,5-Diarylpyrazole-3-Carboxylic Acids
The regioselective synthesis of 1,5-diarylpyrazoles is a critical aspect of their development. The most prevalent and effective method involves a multi-step sequence commencing with a Claisen condensation, followed by cyclization with a substituted hydrazine.
Core Synthesis via Claisen Condensation and Cyclization
The primary route to the 1,5-diarylpyrazole core involves the reaction of an acetophenone with a suitable ester, typically an oxalate or a trifluoroacetate, to form a 1,3-dicarbonyl intermediate. This intermediate is then cyclized with a phenylhydrazine derivative. The regioselectivity of this cyclization is a key consideration, as it can yield both 1,3- and 1,5-diarylpyrazole isomers. To favor the desired 1,5-diaryl regioisomer, the reaction is often carried out in the presence of the hydrochloride salt of the phenylhydrazine.[1]
A general workflow for this synthesis is depicted below:
Caption: General synthetic scheme for 1,5-diarylpyrazole-3-carboxylic acids.
Experimental Protocol: Synthesis of a Representative 1,5-Diarylpyrazole-3-Carboxylic Acid
The following protocol outlines the synthesis of a 1,5-diarylpyrazole with a trifluoromethyl group at the 3-position, a common precursor to the carboxylic acid.
Step 1: Synthesis of the 1,3-Diketone Intermediate (e.g., 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione)
-
To a stirred solution of sodium hydride (25g) in toluene (400ml) at 20-25°C, slowly add p-methylacetophenone (40g) and ethyl trifluoroacetate (50g) concurrently.
-
After the addition is complete, warm the reaction mixture to 40-45°C and maintain for 5 hours.
-
Cool the mixture to 30°C and quench by the dropwise addition of 15% hydrochloric acid (120ml).
-
Separate the organic layer, and evaporate the solvent under reduced pressure.
-
Crystallize the residue from petroleum ether to yield the desired 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.
Step 2: Cyclization to form the 1,5-Diarylpyrazole
-
Dissolve the 1,3-diketone intermediate in an appropriate solvent such as ethanol.
-
Add an equimolar amount of the desired substituted phenylhydrazine hydrochloride (e.g., 4-sulfamoylphenylhydrazine hydrochloride).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the crude product by filtration.
-
Purify the product by recrystallization or column chromatography.
Step 3: Hydrolysis to the Carboxylic Acid
The conversion of a 3-trifluoromethyl group to a carboxylic acid can be achieved under strongly acidic conditions.
-
Dissolve the 3-trifluoromethyl-1,5-diarylpyrazole in a mixture of fuming sulfuric acid and boric acid.[2][3]
-
Heat the reaction mixture, carefully monitoring the progress to ensure complete conversion without degradation.[2][3]
-
Upon completion, carefully pour the reaction mixture onto ice and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,5-diarylpyrazole-3-carboxylic acid.
-
Purify the final product by recrystallization.
Biological Activities and Therapeutic Potential
1,5-Diarylpyrazole-3-carboxylic acids and their derivatives have been investigated for a multitude of biological activities, with anti-inflammatory and anticancer properties being the most prominent.
Anti-inflammatory Activity: COX-2 Inhibition
A significant body of research has focused on the development of 1,5-diarylpyrazoles as selective inhibitors of cyclooxygenase-2 (COX-2).[4] The landmark discovery of this class of compounds includes Celecoxib (SC-58635), a potent and selective COX-2 inhibitor widely used for the treatment of arthritis and inflammation.[5] The selectivity for COX-2 over COX-1 is a key attribute, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.
The mechanism of COX-2 inhibition by these compounds involves the binding of the pyrazole core to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The sulfonamide or a similar functional group on one of the aryl rings is crucial for binding to a specific side pocket in the COX-2 active site, conferring selectivity.
Anticancer Activity
More recently, 1,5-diarylpyrazole derivatives have garnered significant attention for their potential as anticancer agents.[6] Their antiproliferative effects have been demonstrated against a range of cancer cell lines, including those of the breast, lung, and colon.
Mechanism of Anticancer Action: PI3K/Akt/mTOR Pathway Inhibition and Apoptosis Induction
The anticancer activity of many 1,5-diarylpyrazole derivatives, including analogs of celecoxib, is attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. One of the most significant of these is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[7][8]
These compounds have been shown to inhibit the phosphorylation of Akt, a central kinase in this pathway.[9] Inhibition of Akt phosphorylation leads to the downstream deactivation of mTOR and other effector proteins, ultimately resulting in the induction of apoptosis (programmed cell death) and cell cycle arrest.[10][11] The induction of apoptosis is a critical mechanism for the elimination of cancer cells and is often mediated through the activation of caspases.[5]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 1,5-diarylpyrazole-3-carboxylic acids.
Structure-Activity Relationships (SAR)
Extensive SAR studies have been conducted to optimize the biological activity and selectivity of 1,5-diarylpyrazole derivatives. Key findings include:
-
N-1 Phenyl Ring: The presence of a sulfonamide or methylsulfone group at the para-position is critical for potent and selective COX-2 inhibition.
-
C-5 Phenyl Ring: Substituents on this ring can significantly influence activity. For example, a para-methyl group, as seen in Celecoxib, is favorable for COX-2 inhibition.
-
C-3 Position: The nature of the substituent at this position is crucial. While a trifluoromethyl group is common in many potent COX-2 inhibitors, the carboxylic acid moiety offers a different physicochemical profile and can lead to compounds with distinct biological activities, including anticancer effects.
Quantitative Biological Data
The following table summarizes the in vitro biological activity of selected 1,5-diarylpyrazole derivatives, highlighting their potency as both COX-2 inhibitors and anticancer agents.
| Compound ID | C-3 Substituent | C-5 Aryl Group | N-1 Aryl Group | COX-2 IC₅₀ (µM) | Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| Celecoxib | -CF₃ | 4-methylphenyl | 4-sulfamoylphenyl | 0.04 | - | - | [5] |
| Analog 20 | -CONH₂ | 4-chlorophenyl | 4-sulfamoylphenyl | 0.82 | - | - | [12] |
| Analog 22 | -CONH₂ | 4-methoxyphenyl | 4-sulfamoylphenyl | 1.12 | - | - | [12] |
| Analog 29 | -CONH₂ | 4-fluorophenyl | 4-sulfamoylphenyl | 0.95 | - | - | [12] |
| Pyrazolone P7 | =O | 4-chlorophenyl | Phenyl | - | A549 | <10 | [13] |
| Pyrazolone P11 | =O | 4-bromophenyl | Phenyl | - | A549 | <10 | [13] |
Note: The table presents a selection of data from the literature. Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions.
Conclusion and Future Directions
1,5-Diarylpyrazole-3-carboxylic acids and their derivatives represent a versatile and highly valuable scaffold in medicinal chemistry. Their well-established role as selective COX-2 inhibitors has provided effective treatments for inflammatory conditions. Furthermore, emerging research highlighting their potent anticancer activities, particularly through the inhibition of the PI3K/Akt/mTOR signaling pathway, opens up exciting new avenues for the development of novel cancer therapeutics.
Future research in this area should focus on:
-
The design and synthesis of novel analogs with improved potency and selectivity for specific cancer-related targets.
-
In-depth investigation of the molecular mechanisms underlying their anticancer effects to identify new therapeutic strategies.
-
Preclinical and clinical evaluation of the most promising candidates to translate these scientific findings into tangible benefits for patients.
The continued exploration of the 1,5-diarylpyrazole-3-carboxylic acid scaffold holds immense promise for the discovery and development of the next generation of anti-inflammatory and anticancer drugs.
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Guda, M. R., Rashid, M., Asif, M., & Al-Hadiya, A. H. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. Molecules, 29(7), 1599. [Link]
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Abdellatif, K. R., Fadaly, W. A., Kamel, G. M., Elshaier, Y. A., & El-Magd, M. A. (2021). Novel 1,5-diaryl pyrazole-3-carboxamides as selective COX-2/sEH inhibitors with analgesic, anti-inflammatory, and lower cardiotoxicity effects. Bioorganic chemistry, 115, 105230. [Link]
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Herrera, D., Evangelio, E., & Polo, V. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. New Journal of Chemistry, 46(7), 3121-3129. [Link]
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Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 16(8), 6488-6503. [Link]
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Kankala, S., Bheemaraju, A., Jha, A., Ma, P. C., & Chen, C. H. (2023). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. ACS omega, 8(1), 1083-1094. [Link]
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Zhang, L., Li, Y., Gao, F., & Li, X. (2018). Celecoxib regulates apoptosis and autophagy via the PI3K/Akt signaling pathway in SGC-7901 gastric cancer cells. Oncology letters, 15(5), 7387-7392. [Link]
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Herrera, D., Evangelio, E., & Polo, V. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC advances, 12(10), 6069-6077. [Link]
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Barawkar, D. A., De, B., Dimmitt, D. A., Gribkoff, V. K., Hewawasam, P., & Jones, G. S. (2003). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & medicinal chemistry letters, 13(16), 2745-2748. [Link]
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Herrera, D., Evangelio, E., & Polo, V. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Dalton Transactions, 51(10), 3843-3851. [Link]
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Kumar, A., & Sharma, S. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 8(20), 17565-17586. [Link]
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Kumar, A., & Sharma, S. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17565-17586. [Link]
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Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
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Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
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Li, J., Zhang, C., & Xu, B. (2019). Celecoxib enhances anticancer effect of cisplatin and induces anoikis in osteosarcoma via PI3K/Akt pathway. Cancer cell international, 19(1), 1-11. [Link]
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Brideau, C., Kargman, S., Liu, S., Dallob, A. L., Ehrich, E. W., Rodger, I. W., & Chan, C. C. (2001). A human whole blood assay for clinical evaluation of biochemical efficacy of cyclooxygenase inhibitors. Inflammation Research, 50(5), 245-252. [Link]
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Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., El-Subbagh, H. I., & Al-Badry, M. A. (2016). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. International journal of molecular sciences, 17(10), 1668. [Link]
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Hsieh, P. C., Ke, J. R., Wang, Y. C., & Chen, C. H. (2010). 3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents. Bioorganic & medicinal chemistry, 18(21), 7544-7553. [Link]
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ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix... Retrieved from [Link]
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Arico, S., & Ardid, D. (2006). Celecoxib analogues disrupt Akt signaling, which is commonly activated in primary breast tumours. Breast Cancer Research, 8(5), R59. [Link]
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El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Jahdali, M. M., & Al-Omary, F. A. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid. Bioorganic & medicinal chemistry letters, 40, 127965. [Link]
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Wang, H., Liu, X., & Zhang, S. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(10), 1332. [Link]
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Kopetz, E. S. (2014, May 12). Targeting the PI3K-Akt-mTOR Pathway [Video]. YouTube. [Link]
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Spectroscopic data for 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Profile of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Abstract: This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of directly published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from structurally similar pyrazole derivatives to construct a detailed and predictive analytical profile. We will delve into the theoretical underpinnings and expected outcomes for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of high-quality spectroscopic data and presents a logical workflow for integrated structural elucidation. This document is intended to serve as an essential resource for scientists engaged in the synthesis, characterization, and application of novel pyrazole-based compounds.
Introduction to the Molecule and Analytical Rationale
Chemical Structure and Properties
5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (C₁₁H₉FN₂O₂) is a substituted pyrazole. The core structure consists of a five-membered pyrazole ring, which is a common motif in many pharmacologically active compounds. The key substituents are:
-
A 4-fluorophenyl group at the C5 position.
-
A methyl group on the N1 nitrogen atom.
-
A carboxylic acid group at the C3 position.
The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a common feature in modern drug design. The carboxylic acid provides a handle for forming salts or esters and can participate in crucial hydrogen bonding interactions with biological targets.
Molecular Weight (Calculated): 236.20 g/mol
Caption: Chemical structure of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
The Imperative of Spectroscopic Characterization
In drug discovery and chemical research, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a detailed fingerprint of a molecule, confirming its identity, purity, and stereochemistry. Each method offers a unique piece of the structural puzzle:
-
NMR Spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms.
-
IR Spectroscopy identifies the functional groups present in the molecule.
-
Mass Spectrometry determines the molecular weight and provides clues about the molecular formula and fragmentation patterns.
A combined, multi-technique approach is the gold standard for structural validation, ensuring the integrity of research data and the safety of potential therapeutic agents.
Predicted ¹H NMR Spectroscopy
Causality in Proton NMR: Why Signals Appear Where They Do
The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like carbonyls or aromatic rings) deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, moving their signals upfield. Spin-spin coupling (J) between non-equivalent neighboring protons splits signals into multiplets (e.g., doublets, triplets), providing direct evidence of atomic connectivity. For our target molecule, we must consider the electronic effects of the pyrazole ring itself, the fluorophenyl group, the methyl group, and the carboxylic acid.
Predicted Signal Assignments
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale & Authoritative Comparison |
| -COOH | 12.0 - 13.5 | Broad Singlet (br s) | N/A | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. Its presence is often confirmed by D₂O exchange. |
| H-4 (pyrazole) | 7.0 - 7.3 | Singlet (s) | N/A | This sole proton on the pyrazole ring is flanked by two quaternary carbons (C3 and C5) and thus will appear as a singlet. Its position is influenced by the adjacent aromatic system. In a similar pyrazole structure, the H4 proton was observed at 6.84 ppm[1]. |
| H-2', H-6' (phenyl) | 7.4 - 7.6 | Doublet of Doublets (dd) or Multiplet (m) | JH-F ≈ 8-9 Hz, JH-H ≈ 8-9 Hz | These protons are ortho to the pyrazole ring. They will be coupled to the adjacent H-3'/H-5' protons and also show coupling to the fluorine atom (ortho H-F coupling). |
| H-3', H-5' (phenyl) | 7.1 - 7.3 | Triplet (t) or Doublet of Doublets (dd) | JH-H ≈ 8-9 Hz, JH-F ≈ 8-9 Hz | These protons are meta to the pyrazole ring and ortho to the fluorine atom. They appear as a triplet-like signal due to coupling with two sets of adjacent protons (H-2'/6' and the fluorine). Spectroscopic data for a related 5-(4-fluorophenyl)pyrazole shows these protons as a triplet at 7.07 ppm[1]. |
| N-CH₃ | 3.9 - 4.1 | Singlet (s) | N/A | The methyl group is attached to a nitrogen atom within an aromatic system, which deshields it compared to an aliphatic amine. This results in a downfield shift. |
Predicted ¹³C NMR Spectroscopy
Principles of ¹³C NMR and the Impact of Fluorine
¹³C NMR provides a map of the carbon skeleton. Chemical shifts are sensitive to hybridization and the electronegativity of attached atoms. A key feature in this molecule will be carbon-fluorine coupling (JC-F). The ¹⁹F nucleus (spin ½, 100% abundance) couples with carbon atoms, with the magnitude of the coupling constant decreasing with the number of bonds separating the atoms. This coupling is an invaluable tool for assigning signals in the fluorophenyl ring.
Predicted Signal Assignments
| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted J (Hz) | Rationale & Authoritative Comparison |
| C=O (acid) | 160 - 165 | Singlet (s) | N/A | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region. |
| C-4' (phenyl) | 162 - 165 | Doublet (d) | ¹JC-F ≈ 245-255 Hz | This carbon is directly bonded to fluorine, resulting in a very large one-bond coupling constant. This is a definitive signal for identifying the C-F bond. A similar compound showed this signal as a doublet with ¹JC-F = 248.9 Hz[1]. |
| C-3 (pyrazole) | ~145 | Singlet (s) | N/A | This carbon is attached to the electron-withdrawing carboxylic acid group and is part of the aromatic pyrazole system. |
| C-5 (pyrazole) | ~142 | Singlet (s) | N/A | This carbon is attached to the fluorophenyl ring. In general, C3 and C5 carbons in pyrazoles appear in the 140-160 ppm range[2]. |
| C-2', C-6' (phenyl) | 130 - 132 | Doublet (d) | ³JC-F ≈ 8-10 Hz | These carbons are three bonds away from the fluorine atom. Data for a related compound shows this signal as a doublet with ³JC-F = 8.2 Hz[1]. |
| C-1' (phenyl) | 126 - 128 | Doublet (d) | ⁴JC-F ≈ 3-4 Hz | This is the ipso-carbon attached to the pyrazole ring. It will exhibit a small four-bond coupling to fluorine. |
| C-3', C-5' (phenyl) | 115 - 117 | Doublet (d) | ²JC-F ≈ 21-23 Hz | These carbons are two bonds away from the fluorine, resulting in a significant coupling constant. A similar compound showed this signal as a doublet with ²JC-F = 21.6 Hz[1]. |
| C-4 (pyrazole) | 108 - 112 | Singlet (s) | N/A | This carbon, bonded to a hydrogen, is typically the most upfield of the pyrazole ring carbons. A related compound showed this signal at 108.92 ppm[1]. |
| N-CH₃ | 35 - 40 | Singlet (s) | N/A | The methyl carbon attached to the pyrazole nitrogen appears in this typical range for N-methyl groups on heteroaromatic rings. |
Predicted Infrared (IR) Spectroscopy
Identifying Functional Groups by Vibrational Frequency
IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of specific bonds and functional groups, making it an excellent tool for qualitative analysis. The analysis of pyrazole derivatives often involves identifying key stretches for O-H, C=O, C=N, and C=C bonds.[3]
Predicted Key Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid | The O-H stretch of a carboxylic acid is famously broad due to strong intermolecular hydrogen bonding.[4] |
| ~3100 | Medium | C-H stretch (sp²) | Aromatic (Pyrazole, Phenyl) | C-H stretches from sp²-hybridized carbons appear just above 3000 cm⁻¹.[5] |
| 2850-3000 | Weak-Medium | C-H stretch (sp³) | Methyl (-CH₃) | C-H stretches from sp³-hybridized carbons appear just below 3000 cm⁻¹.[4] |
| 1680-1710 | Strong, Sharp | C=O stretch | Carboxylic Acid | The carbonyl stretch is one of the most intense and reliable peaks in an IR spectrum. Conjugation with the pyrazole ring may shift it to the lower end of this range. The C=O stretch of a carboxylic acid typically appears from 1760-1690 cm⁻¹[4]. |
| 1500-1600 | Medium-Strong | C=C and C=N stretch | Aromatic Rings | These absorptions are characteristic of the pyrazole and phenyl ring systems. |
| 1200-1250 | Strong | C-F stretch | Aryl-Fluoride | The C-F bond gives a strong, characteristic absorption in this region. A similar fluorophenyl pyrazole showed a strong band at 1224 cm⁻¹[1]. |
| ~1200-1300 | Medium | C-O stretch | Carboxylic Acid | The carbon-oxygen single bond stretch of the carboxylic acid. |
Predicted Mass Spectrometry (MS)
Determining Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. Electron Ionization (EI) or Electrospray Ionization (ESI) can then be used to induce fragmentation. Analyzing these fragment ions helps to piece together the molecule's structure, much like solving a puzzle.
Predicted Molecular Ion and Fragmentation Pathway
-
Expected Exact Mass: 236.0648
-
Methodology: Using ESI in negative mode (ESI-) is ideal for a carboxylic acid, which will readily deprotonate to form the [M-H]⁻ ion at m/z 235.0575. In positive mode (ESI+), the [M+H]⁺ ion would be observed at m/z 237.0721.
-
Key Fragmentation: A primary and highly characteristic fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) from the deprotonated molecular ion or the loss of formic acid (HCOOH, 46 Da) from the protonated molecular ion.
Caption: Plausible ESI(-) fragmentation pathway for the target molecule.
Standard Experimental Protocols for Data Acquisition
To ensure the acquisition of high-quality, reproducible data, adherence to standardized protocols is essential. The following methods represent best practices in a modern analytical chemistry laboratory.
Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Load the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).
-
Acquire a ¹³C{¹H} NMR spectrum (e.g., 1024 or more scans, depending on sample concentration).
-
(Optional) Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments unambiguously.
-
Protocol for FT-IR (ATR) Analysis
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Collect the sample spectrum (typically 16-32 scans) over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Method Parameters:
-
Infuse the sample solution directly or via a liquid chromatography system.
-
Set the ESI source to either positive or negative ion mode.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
Acquire data over a relevant m/z range (e.g., 50-500).
-
-
Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻) and use the instrument's software to calculate the elemental composition, comparing the measured mass to the theoretical mass.
Integrated Workflow for Structural Elucidation
Caption: Integrated workflow for the complete structural elucidation of the target molecule.
Conclusion
This guide presents a robust, predicted spectroscopic profile for 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid based on established chemical principles and data from close structural analogues. The predicted data tables for ¹H NMR, ¹³C NMR, and IR spectroscopy, along with the plausible mass spectrometry fragmentation, provide a reliable benchmark for researchers synthesizing this compound. By following the outlined standard operating protocols and the integrated analytical workflow, scientists can confidently and accurately characterize this and other novel chemical entities, ensuring the integrity and progression of their research and development efforts.
References
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MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available from: [Link]
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National Center for Biotechnology Information (PMC). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
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NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Available from: [Link]
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National Center for Biotechnology Information (PMC). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link]
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National Center for Biotechnology Information (PMC). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Available from: [Link]
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ResearchGate. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available from: [Link]
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American Chemical Society. Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Se. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available from: [Link]
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Journal of Chemistry and Technologies. SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. Available from: [Link]
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Methodological & Application
Synthesis of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The protocol is structured in two primary stages: the initial Knorr-type cyclocondensation to form the pyrazole ester intermediate, followed by its saponification to yield the final carboxylic acid. This guide emphasizes the rationale behind procedural choices, safety considerations for hazardous reagents, and detailed methodologies for synthesis, purification, and characterization.
Introduction
Substituted pyrazole carboxylic acids are privileged scaffolds in modern drug development, appearing in a wide array of therapeutic agents. The target molecule, 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, incorporates a fluorophenyl moiety, a common feature in bioactive compounds for its ability to enhance metabolic stability and binding affinity. This guide presents a reliable and reproducible two-step synthesis protocol, beginning with the formation of an ethyl pyrazole-3-carboxylate intermediate, followed by hydrolysis to the desired carboxylic acid.
Overall Synthetic Scheme
The synthesis is logically divided into three main parts: preparation of the key 1,3-diketoester intermediate, its subsequent cyclization with methylhydrazine, and the final hydrolysis of the resulting ester.
Application Notes & Protocols: Characterizing 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid in In-Vitro Cell-Based Assays
Abstract
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases, from cancer to inflammatory conditions.[1][2] 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (herein designated FMPCA) is a novel synthetic compound built upon this versatile framework. The strategic inclusion of a fluorophenyl group may enhance metabolic stability and protein-ligand binding affinity, making FMPCA a compound of significant interest for drug discovery programs.[3] This guide provides a comprehensive, structured framework for the initial in-vitro characterization of FMPCA. We present a logical, multi-phase workflow, beginning with foundational cytotoxicity screening and progressing to detailed mechanistic assays to elucidate its mode of action. Each protocol is designed as a self-validating system, complete with essential controls and data interpretation guidelines to ensure scientific rigor and reproducibility.
Introduction: The Rationale for In-Vitro Profiling
Initial characterization of a novel chemical entity like FMPCA is a critical step in the drug discovery pipeline. In-vitro cell-based assays provide the first crucial insights into a compound's biological activity in a controlled, high-throughput, and cost-effective manner.[4][5] This approach allows researchers to rapidly assess key pharmacological parameters such as potency (e.g., EC50), cytotoxicity, and the primary mechanism of action (e.g., apoptosis vs. necrosis).[5]
The protocols outlined herein are designed to build a foundational dataset for FMPCA, guiding future studies. We will systematically determine if FMPCA affects cell viability and, if so, begin to unravel the cellular pathways it modulates. This structured approach ensures that experimental choices are data-driven, maximizing the efficiency of the research effort.
Compound Handling and Stock Preparation
Accurate and consistent compound preparation is the bedrock of reproducible results. The physicochemical properties of FMPCA must be considered for proper solubilization and storage.
2.1. Solubility and Stock Solution Preparation
Due to its carboxylic acid moiety and aromatic rings, FMPCA is predicted to be poorly soluble in aqueous media but readily soluble in organic solvents.[6] Dimethyl sulfoxide (DMSO) is the recommended solvent.
-
Protocol:
-
Prepare a high-concentration primary stock solution (e.g., 10 mM) of FMPCA in 100% cell culture-grade DMSO.
-
Warm the solution gently (to 37°C) and vortex thoroughly to ensure complete dissolution.
-
Visually inspect the solution for any particulates. If present, centrifuge briefly and use the supernatant.
-
Aliquot the primary stock into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
Causality Insight: Preparing a high-concentration DMSO stock allows for minimal final DMSO concentration in the cell culture media (typically ≤0.5%), preventing solvent-induced cytotoxicity. Single-use aliquots are critical for maintaining compound integrity and ensuring experiment-to-experiment consistency.
| Parameter | Recommendation | Rationale |
| Compound Name | 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (FMPCA) | Systematic Name |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Cell Culture Grade | High solubility for organic compounds; standard for in-vitro assays. |
| Stock Concentration | 10 mM | Standard high-concentration stock for serial dilutions. |
| Storage | -20°C or -80°C, protected from light | Prevents degradation and maintains compound stability. |
| Final Assay [DMSO] | ≤0.5% (v/v) | Minimizes solvent-induced artifacts and cytotoxicity. |
Phase 1: General Viability and Cytotoxicity Screening
The first objective is to determine if FMPCA impacts overall cell health and metabolic activity. We will employ a resazurin-based viability assay, which provides a sensitive and robust readout of the number of viable, metabolically active cells.[7][8]
Workflow for Initial Compound Characterization
Caption: General workflow for the in-vitro characterization of FMPCA.
3.1. Protocol: Cell Viability using PrestoBlue® Reagent
This protocol measures the reduction of resazurin (blue, non-fluorescent) to resorufin (red, highly fluorescent) by metabolically active cells. The fluorescence intensity is directly proportional to the number of viable cells.[8][9]
-
Materials:
-
Selected cell line (e.g., A549, HeLa, MCF-7)
-
Complete culture medium
-
FMPCA (10 mM stock in DMSO)
-
PrestoBlue® Cell Viability Reagent (or similar resazurin-based reagent)
-
Opaque-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader
-
-
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare serial dilutions of FMPCA in complete culture medium. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM. Remember to prepare a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.5%).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilutions or controls.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Assay Reagent Addition: Add 10 µL of PrestoBlue® reagent directly to each well (for a final volume of 110 µL).
-
Final Incubation: Incubate for 30 minutes to 2 hours at 37°C, protected from light. Monitor the color change in the positive control wells.
-
Measurement: Read the fluorescence on a microplate reader with excitation set to ~560 nm and emission to ~590 nm.
-
-
Self-Validation & Controls:
-
Vehicle Control: Wells treated with medium containing the same concentration of DMSO as the highest FMPCA dose. This establishes the 100% viability baseline.
-
Positive Control (Optional but Recommended): A known cytotoxic agent (e.g., Staurosporine or Doxorubicin) to ensure the assay can detect a decrease in viability.
-
No-Cell Control: Wells with medium and PrestoBlue® reagent but no cells. This provides the background fluorescence value to be subtracted from all other readings.
-
| Example 96-Well Plate Layout for Dose-Response | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | 100 µM | 33.3 µM | 11.1 µM | 3.7 µM | 1.2 µM | 0.4 µM | 0.14 µM | 0.05 µM | 0.015 µM | 0.005 µM | Vehicle | No Cells |
| B | 100 µM | 33.3 µM | 11.1 µM | 3.7 µM | 1.2 µM | 0.4 µM | 0.14 µM | 0.05 µM | 0.015 µM | 0.005 µM | Vehicle | No Cells |
| C | 100 µM | 33.3 µM | 11.1 µM | 3.7 µM | 1.2 µM | 0.4 µM | 0.14 µM | 0.05 µM | 0.015 µM | 0.005 µM | Vehicle | No Cells |
-
Data Analysis:
-
Subtract the average background fluorescence (No-Cell Control) from all wells.
-
Normalize the data by expressing it as a percentage of the vehicle control: (% Viability) = (RFU_sample / RFU_vehicle) * 100.
-
Plot % Viability against the log of FMPCA concentration and fit a sigmoidal dose-response curve to calculate the EC50 (the concentration at which 50% of cell viability is lost).
-
Phase 2: Mechanistic Elucidation - Apoptosis Assays
If FMPCA demonstrates dose-dependent cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.[10] We will use two complementary assays to detect key apoptotic markers: phosphatidylserine (PS) externalization and caspase-3 activation.[11]
Principles of Apoptosis Detection
Caption: Key biochemical events in apoptosis and their detection methods.
4.1. Protocol: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Principle: In early apoptosis, PS translocates to the outer cell membrane where it can be detected by fluorescently-labeled Annexin V.[11] In late apoptosis or necrosis, the cell membrane loses integrity, allowing the DNA-intercalating dye PI to enter and stain the nucleus.[12]
-
Methodology:
-
Cell Culture & Treatment: Seed cells in a 6-well plate and treat with FMPCA at concentrations around the calculated EC50 (e.g., 0.5x, 1x, and 2x EC50) for 24 hours. Include a vehicle control and a positive control (e.g., 1 µM Staurosporine for 4-6 hours).
-
Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the culture medium (containing floating cells), then wash the plate with PBS, and finally, gently trypsinize the adherent cells. Combine all cells from the same sample.
-
Staining: a. Centrifuge the cell suspension (300 x g, 5 min) and wash once with cold PBS. b. Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer. c. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. d. Incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Annexin Binding Buffer to each sample.
-
Analysis: Analyze immediately on a flow cytometer, acquiring at least 10,000 events per sample.
-
-
Data Interpretation:
| Quadrant | Annexin V Staining | PI Staining | Cell Population |
| Lower Left (Q4) | Negative | Negative | Healthy, Viable |
| Lower Right (Q3) | Positive | Negative | Early Apoptotic |
| Upper Right (Q2) | Positive | Positive | Late Apoptotic / Necrotic |
| Upper Left (Q1) | Negative | Positive | Necrotic / Dead Cells |
4.2. Protocol: Caspase-3/7 Glo® Assay
This is a plate-based, luminescent assay that measures the activity of the key executioner caspases, caspase-3 and -7.
-
Principle: The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[13] When caspases are active, the substrate is cleaved, releasing aminoluciferin, which is consumed by luciferase to generate light. The luminescent signal is proportional to caspase activity.
-
Methodology:
-
Plate Setup: Seed and treat cells in a white-walled, 96-well plate as described in the viability assay protocol (Section 3.1).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. c. Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours in the dark.
-
Measurement: Read the luminescence on a microplate reader.
-
Phase 3: Hypothetical Target Pathway Investigation
Many pyrazole-containing drugs function as kinase inhibitors.[14] If FMPCA induces apoptosis, it may be acting through the inhibition of a pro-survival signaling pathway, such as the PI3K/Akt pathway. A logical next step is to investigate the phosphorylation status of key proteins in this pathway.
Hypothetical Pro-Survival Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt pro-survival pathway by FMPCA.
A decrease in phosphorylated Akt (p-Akt) upon FMPCA treatment would provide strong evidence for on-target activity within this pathway. This can be readily assessed using techniques like Western Blotting or specific phospho-ELISA kits.[15]
Conclusion
This application guide provides a robust, multi-phase strategy for the initial in-vitro characterization of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid. By systematically evaluating cytotoxicity, determining the mode of cell death, and probing potential signaling pathways, researchers can efficiently build a comprehensive profile of this novel compound. The emphasis on proper controls and validated methodologies ensures that the data generated is both reliable and of high impact, paving the way for more advanced pre-clinical development.
References
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ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved January 28, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid. PubMed Central. Retrieved January 28, 2026, from [Link]
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Technology Networks. (n.d.). Improved cell viability assay performance using PrestoBlue® Reagent. Retrieved January 28, 2026, from [Link]
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ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved January 28, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Amino-1-phenyl-3-trifluoro-methyl-1H-pyrazole-4-carboxylic acid. PubMed. Retrieved January 28, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. PubMed Central. Retrieved January 28, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. Retrieved January 28, 2026, from [Link]
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MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved January 28, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved January 28, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Comparison of PrestoBlue and MTT assays of cellular viability in the assessment of anti-proliferative effects of plant extracts on human endothelial cells. PubMed. Retrieved January 28, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses. Retrieved January 28, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. Retrieved January 28, 2026, from [Link]
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The Pyrazole Scaffold: A Privileged Structure in Modern Oncology Research and Drug Development
Introduction: The Rise of Pyrazole Derivatives in Oncology
The landscape of cancer therapy is perpetually evolving, driven by the pursuit of targeted agents that can selectively inhibit the molecular machinery driving tumorigenesis. Within this dynamic field, the pyrazole moiety has emerged as a "privileged scaffold" – a core chemical structure that consistently appears in a multitude of biologically active compounds.[1] This is no coincidence. The unique electronic and structural properties of the pyrazole ring system allow it to form key interactions with a variety of enzymatic targets, making it an ideal foundation for the design of potent and selective inhibitors.[2]
This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the applications of pyrazole derivatives in oncology. We will delve into the mechanistic underpinnings of their action, provide detailed protocols for their synthesis and evaluation, and present a curated overview of their clinical significance.
Mechanisms of Action: Targeting the Engines of Cancer
Pyrazole derivatives have demonstrated remarkable versatility in their ability to target a wide array of proteins implicated in cancer progression.[2] A significant portion of their success lies in their capacity to function as potent kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. By blocking the activity of specific kinases, pyrazole-based drugs can effectively shut down the signaling pathways that cancer cells rely on for their growth, proliferation, and survival.
Key Kinase Targets and Signaling Pathways
Several FDA-approved pyrazole-containing drugs underscore the therapeutic potential of this chemical class. These agents primarily target receptor tyrosine kinases (RTKs), which are critical regulators of cellular processes.
-
Anaplastic Lymphoma Kinase (ALK): ALK gene rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC).[4] The fusion of ALK with other genes, such as EML4, leads to the constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation through downstream pathways like the RAS-MAPK and PI3K-AKT signaling cascades.[5][6]
-
ROS1: This receptor tyrosine kinase is closely related to ALK, and its rearrangements are also found in a subset of NSCLC. Crizotinib has shown efficacy against ROS1-positive tumors.[7]
-
c-MET (Hepatocyte Growth Factor Receptor): Overexpression or mutation of the c-MET receptor is implicated in various cancers and can contribute to resistance to other targeted therapies.[8]
-
RET (Rearranged during Transfection): RET gene fusions and mutations are key drivers in certain types of thyroid cancer and NSCLC.[9][10] These alterations lead to the constant activation of the RET kinase, promoting cell growth and survival.[11] Pralsetinib is a potent and selective inhibitor of the RET kinase.[12]
The inhibition of these kinases by pyrazole derivatives effectively blocks the phosphorylation of downstream signaling molecules, thereby halting the pro-survival signals that drive cancer progression.[8][12]
FDA-Approved Pyrazole-Based Kinase Inhibitors in Oncology
The clinical success of pyrazole derivatives is best exemplified by the number of drugs that have received FDA approval for the treatment of various cancers. These drugs have demonstrated significant efficacy in patient populations with specific genetic alterations, heralding a new era of personalized medicine.[1]
| Drug Name (Brand Name) | Primary Target(s) | FDA-Approved Indications (Selected) | Reference(s) |
| Crizotinib (Xalkori®) | ALK, ROS1, c-MET | ALK-positive metastatic NSCLC, ROS1-positive metastatic NSCLC | [7][9][13] |
| Pralsetinib (Gavreto™) | RET | RET fusion-positive metastatic NSCLC, RET-mutant medullary thyroid cancer, RET fusion-positive thyroid cancer | [5][11][12] |
| Avapritinib (Ayvakit®) | KIT, PDGFRA | Advanced systemic mastocytosis, unresectable or metastatic gastrointestinal stromal tumor (GIST) with a PDGFRA exon 18 mutation | [1] |
| Selpercatinib (Retevmo®) | RET | RET fusion-positive metastatic NSCLC, RET-mutant medullary thyroid cancer, RET fusion-positive thyroid cancer | [4] |
| Umbralisib (Ukoniq®) | PI3K-delta, CK1-epsilon | Relapsed or refractory marginal zone lymphoma, relapsed or refractory follicular lymphoma | [14] |
Experimental Protocols: From Synthesis to Cellular Evaluation
A crucial aspect of drug discovery is the ability to synthesize and evaluate novel compounds. This section provides detailed, field-proven protocols for the synthesis of a representative pyrazole-based kinase inhibitor and for the in vitro evaluation of its anticancer activity.
Protocol 1: Synthesis of a Pyrazole Kinase Inhibitor Core Structure
This protocol outlines a general method for the synthesis of a substituted pyrazole, a common core in many kinase inhibitors, based on the well-established Knorr pyrazole synthesis.[15] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Workflow for Knorr Pyrazole Synthesis
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Application Notes and Protocols for the Experimental Design and High-Throughput Screening of Pyrazole Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility is evidenced by its presence in a multitude of FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and numerous kinase inhibitors for cancer therapy such as crizotinib and pirtobrutinib.[1][2] The unique physicochemical properties of the pyrazole ring—acting as both a hydrogen bond donor and acceptor, and serving as a bioisostere for other cyclic structures—confer upon it the status of a "privileged scaffold".[3] This structural motif enables a wide array of interactions with biological targets, making pyrazole-based compound libraries a fertile ground for the discovery of novel therapeutics against a spectrum of diseases, from cancer and inflammation to infectious diseases.[3][4][5]
This application note provides a comprehensive guide to the experimental design for screening pyrazole compound libraries. It is structured to provide not just the "how" but the critical "why" behind each step, ensuring a robust and self-validating screening cascade from initial library assessment to validated hit confirmation.
Section 1: Strategic Considerations for Pyrazole Library Screening
Before embarking on a high-throughput screening (HTS) campaign, a thorough understanding of the pyrazole scaffold's characteristics and the target biology is paramount. The success of a screening effort is not merely in the execution of assays but in the thoughtful design of the entire workflow.
Pyrazole Library Quality Control and Physicochemical Assessment
A high-quality compound library is the foundation of any successful screening campaign. For pyrazole libraries, specific considerations related to their physicochemical properties are crucial as they can influence compound behavior in aqueous assay buffers and interaction with biological targets.[6]
-
Solubility: While the pyrazole core can enhance solubility compared to a benzene ring, highly decorated or lipophilic pyrazole derivatives may exhibit poor aqueous solubility, leading to compound precipitation or aggregation in assays.[6] It is advisable to perform an initial solubility assessment of the library plates.
-
Purity and Integrity: The purity of each compound should be greater than 90-95%. Impurities can lead to false-positive or false-negative results.[7] The stability of the pyrazole compounds in the storage solvent (typically DMSO) should also be considered.
-
"Drug-likeness": Computational filtering of the library using criteria such as Lipinski's Rule of Five can help prioritize compounds with favorable pharmacokinetic properties for oral bioavailability.[6]
| Parameter | Recommended Value/Consideration | Rationale |
| Purity | >90-95% | Minimizes false results from impurities. |
| Solubility | Initial assessment in assay buffer | Prevents compound precipitation and aggregation-based artifacts. |
| Lipinski's Rule of Five | Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10 | Enriches the library with compounds having properties favorable for oral bioavailability.[6] |
| Structural Filters | Removal of reactive groups (e.g., Michael acceptors) | Eliminates compounds that are likely to be non-specific, reactive, or toxic. |
Target-Centric Assay Selection: A Tiered Approach
The choice of assay is dictated by the biological question being addressed. A tiered or cascaded approach is the most efficient method for screening, starting with a broad, high-throughput primary assay and progressing to more complex, lower-throughput secondary and tertiary assays. This strategy allows for the rapid elimination of inactive compounds and the progressive enrichment of promising candidates.
Below is a conceptual diagram of a typical screening cascade for a pyrazole library targeting a specific protein kinase.
Figure 1: A tiered screening cascade for a pyrazole library targeting a protein kinase.
Section 2: Detailed Protocols for Primary Screening
The primary screen is the first experimental pass of the entire pyrazole library against the target of interest. The goal is to identify "primary hits" that show activity at a single concentration. The choice of assay depends on the target class. Here, we provide protocols for two common primary screening assays: a biochemical kinase assay and a cell-based viability assay.
Protocol: High-Throughput Biochemical Kinase Assay (ADP-Glo™)
Application: To identify pyrazole compounds that inhibit the activity of a purified kinase enzyme by measuring the amount of ADP produced. The ADP-Glo™ assay is a robust, luminescent assay suitable for HTS.[8][9][10]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced by the kinase is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to kinase activity.[8][9]
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (specific to the kinase)
-
Pyrazole compound library (in 384-well plates, typically at 10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Plating:
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 20-50 nL) of each pyrazole compound from the library stock plate to the corresponding wells of the 384-well assay plate.
-
This results in a final compound concentration of ~10 µM in a typical 10 µL reaction volume.
-
Include control wells:
-
Negative Control (0% inhibition): DMSO only (no compound).
-
Positive Control (100% inhibition): A known inhibitor of the target kinase or no enzyme.
-
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase enzyme and substrate in the kinase reaction buffer.
-
Dispense 5 µL of the enzyme/substrate mix into each well of the assay plate containing the pre-spotted compounds.
-
To initiate the reaction, prepare a master mix of ATP in the kinase reaction buffer and add 5 µL to each well. The final reaction volume is 10 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for the predetermined reaction time (e.g., 60 minutes).
-
-
ATP Depletion and ADP Conversion:
-
Luminescence Detection:
Data Analysis:
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Protocol: High-Throughput Cell-Based Viability Assay (MTT)
Application: To identify pyrazole compounds that exhibit cytotoxic or anti-proliferative effects against a cancer cell line.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Pyrazole compound library (in 96- or 384-well plates)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well, clear-bottom cell culture plates
-
Multichannel pipettes or automated liquid handling system
-
Spectrophotometer (plate reader) capable of reading absorbance at 570 nm.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cells in complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells per well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.[12]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Perform serial dilutions of the pyrazole compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compounds at the desired final concentration (e.g., a single high concentration for primary screening).
-
Include control wells:
-
Negative Control: Cells treated with medium containing DMSO at the same concentration as the compound wells.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Blank: Medium only (no cells).
-
-
-
Incubation:
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Formazan Formation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percent viability for each compound: % Viability = 100 * (Absorbance_Compound / Absorbance_NegativeControl)
-
Identify hits based on a predefined threshold (e.g., <50% viability).
Section 3: The Critical Path of Hit Validation
Identifying primary hits is only the beginning. The subsequent hit validation phase is crucial for eliminating false positives and prioritizing the most promising compounds for further development. This process involves a series of confirmatory and counter-screening assays.
Hit Confirmation and Potency Determination
The first step is to confirm the activity of the primary hits. This is typically done by re-testing the compounds in the primary assay format, but this time over a range of concentrations to determine their potency (IC50 or EC50).
Protocol: IC50 Determination
-
Compound Preparation: For each hit compound, prepare a series of dilutions (e.g., 8-10 points, 3-fold dilutions) starting from a high concentration (e.g., 50 µM).
-
Assay Performance: Run the primary assay (e.g., ADP-Glo™ or MTT) with the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition or percent viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the maximal response is inhibited).
Counter-Screening: Weeding Out the Artifacts
Many compounds can interfere with assay technologies, leading to apparent activity that is not due to interaction with the intended target.[1][14] Counter-screens are designed to identify these interfering compounds. The choice of counter-screen depends on the primary assay technology.
Figure 2: Common assay interferences and corresponding counter-screens.
Common Counter-Screens for Pyrazole Libraries:
-
Luciferase Inhibition Assay: For primary screens using luciferase-based readouts (e.g., ADP-Glo™, reporter gene assays), a counter-screen with purified luciferase enzyme is essential to identify compounds that directly inhibit the reporter enzyme.[14]
-
Autofluorescence Assessment: For fluorescence-based primary assays, compounds should be tested for intrinsic fluorescence at the excitation and emission wavelengths of the assay.
-
General Cytotoxicity Assay: For target-based screens using cell lysates or purified proteins, a general cytotoxicity assay (like the MTT assay described above) should be run to eliminate compounds whose activity in the primary assay is due to cell death.[1]
-
Orthogonal Assays: An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology. For example, if the primary kinase assay was luminescence-based, an orthogonal assay could be based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Hits that are active in both assays are more likely to be genuine.
Section 4: Secondary Assays and Selectivity Profiling
Validated hits from the counter-screening process are advanced to secondary assays to further characterize their mechanism of action and selectivity.
Cellular Target Engagement
It is crucial to demonstrate that a compound that is active in a biochemical assay can also interact with its target in a cellular environment. Assays like NanoBRET™ (Promega) can be used to quantify compound binding to a specific protein target in living cells.
Selectivity Profiling
For many targets, particularly kinases, selectivity is a key determinant of the therapeutic window. A "promiscuous" compound that inhibits many off-target kinases is more likely to cause side effects.[15] Therefore, promising hits should be profiled against a panel of related and unrelated targets.
Protocol: Kinase Selectivity Profiling
-
Panel Selection: Choose a kinase panel that represents a broad sampling of the human kinome. Several commercial services offer such panels (e.g., Eurofins DiscoverX, Reaction Biology).
-
Compound Submission: Submit the validated hit compounds for screening against the kinase panel, typically at a single high concentration (e.g., 1 or 10 µM).
-
Data Analysis: The results are usually presented as a percentage of inhibition for each kinase in the panel. This provides a "selectivity profile" for each compound.
-
Follow-up: For highly potent compounds, follow-up with IC50 determination against any off-target kinases that showed significant inhibition in the initial screen.
The goal is to identify pyrazole compounds that are highly potent against the intended target with minimal activity against other kinases.
Conclusion
The screening of pyrazole compound libraries offers a promising avenue for the discovery of new therapeutic agents. However, success in this endeavor requires a meticulously planned and executed experimental strategy. By integrating careful library assessment, a tiered assay cascade, and a robust hit validation process that includes well-designed counter-screens and selectivity profiling, researchers can significantly increase the probability of identifying high-quality, developable lead compounds. The protocols and strategies outlined in this application note provide a framework for conducting such a campaign with scientific rigor and a high standard of self-validation, ultimately accelerating the path from a pyrazole library to a potential new medicine.
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Application Note & Protocols: Strategic Derivatization of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid for Structure-Activity Relationship (SAR) Studies
For: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its versatile biological activities.[1][2] This application note provides a comprehensive guide to the strategic derivatization of a key pyrazole intermediate, 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, to facilitate Structure-Activity Relationship (SAR) studies. We delve into the rationale behind selecting derivatization strategies, focusing on the synthesis of amides and esters to probe key interactions within a biological target. Detailed, field-tested protocols for synthesis, purification, and characterization are provided, underpinned by mechanistic insights to empower researchers in their drug discovery endeavors. The overarching goal is to construct a focused library of analogs to systematically evaluate how modifications to the carboxylic acid moiety influence biological activity, ultimately guiding the design of more potent and selective therapeutic agents.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Its unique electronic properties and conformational flexibility have made it a highly attractive scaffold in drug design.[1][3][4] Pyrazole-containing compounds exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][5] The presence of this moiety in blockbuster drugs like Celecoxib (anti-inflammatory) and Sildenafil (for erectile dysfunction) underscores its therapeutic importance.[1]
Our starting molecule, 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, is a valuable building block for several reasons:
-
The Pyrazole Core: Provides a rigid and stable framework for orienting substituents.
-
The 4-Fluorophenyl Group: The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions.[6]
-
The N-Methyl Group: This modification blocks potential N-H tautomerism and can improve pharmacokinetic properties.
-
The Carboxylic Acid Group: This is the primary handle for derivatization. It can act as a key hydrogen bond donor/acceptor or an ionic interaction point with a biological target. However, it can also impart undesirable properties like poor membrane permeability.[7]
Systematic modification of the carboxylic acid is a classic medicinal chemistry strategy to optimize lead compounds.[8] By converting it into various amides, esters, and other bioisosteres, we can systematically probe the chemical space around this critical interaction point to develop a robust SAR.[9][10][11]
Strategic Rationale for Derivatization
The primary goal of derivatization in SAR studies is to understand the relationship between the chemical structure of a molecule and its biological activity. For 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, the carboxylic acid moiety is the focal point for modification.
Amide Synthesis: Probing H-Bonding and Steric Space
Converting the carboxylic acid to a diverse set of amides allows for the systematic exploration of:
-
Hydrogen Bonding: Primary and secondary amides retain hydrogen bond donating capability, while tertiary amides are only acceptors. This helps to delineate the importance of the H-bond donor.
-
Steric Bulk: By introducing alkyl and aryl groups of varying sizes, we can probe the steric tolerance of the binding pocket.
-
Lipophilicity: The nature of the amine substituent can modulate the overall lipophilicity of the molecule, impacting cell permeability and off-target effects.
Ester Synthesis: Evaluating the Role of the Acidic Proton
Esterification replaces the acidic proton of the carboxylic acid with an alkyl or aryl group.[12] This modification is crucial for determining:
-
Ionic Interactions: If a salt bridge or strong ionic interaction with a basic residue in the target protein is critical for activity, converting the acid to a neutral ester will likely lead to a significant drop in potency.
-
Prodrug Strategies: Esters can sometimes serve as prodrugs, which are inactive until they are hydrolyzed back to the active carboxylic acid in vivo by esterase enzymes.
-
Permeability: Neutral esters are generally more lipophilic and can exhibit improved cell membrane permeability compared to their parent carboxylic acids.
Bioisosteric Replacement: Beyond Amides and Esters
While this note focuses on amides and esters, it is important to consider other carboxylic acid bioisosteres for advanced SAR.[7][8] These are functional groups that mimic the steric and electronic properties of a carboxylic acid while potentially offering improved pharmacokinetic profiles.[8] Common examples include tetrazoles, sulfonamides, and hydroxamic acids.[13][14] Tetrazoles, for instance, are often used as carboxylic acid surrogates due to their similar pKa and planar geometry.[13][14]
Experimental Workflows and Protocols
The following diagram illustrates the general workflow for synthesizing and evaluating a library of derivatives for SAR studies.
Caption: General workflow for SAR-driven derivatization.
Protocol 1: General Procedure for Amide Synthesis via Acyl Chloride
This two-step protocol involves the activation of the carboxylic acid to an acyl chloride, followed by reaction with a diverse range of primary and secondary amines.
Step A: Synthesis of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carbonyl chloride
-
Reagents & Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq).
-
Solvent: Add anhydrous dichloromethane (DCM) or toluene (approx. 10 mL per 1 g of starting material).
-
Activation: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.[15]
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (typically 40-60 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acyl chloride is a reactive intermediate and is typically used immediately in the next step without further purification.
Step B: Amide Coupling
-
Reagents & Setup: In a separate flask, dissolve the desired amine (primary or secondary, 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
-
Coupling: Cool the amine solution to 0 °C. Add a solution of the crude 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carbonyl chloride in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC until the starting materials are consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.[16][17]
Protocol 2: Direct Amide Coupling using Carbodiimide Reagents
This one-pot method avoids the harsh conditions of acyl chloride formation and is suitable for more sensitive substrates.
-
Reagents & Setup: To a flask, add 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).[18]
-
Catalyst/Additive: Add an additive like 4-(Dimethylamino)pyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) (0.1-1.0 eq) to suppress side reactions and improve yields.[18]
-
Solvent: Dissolve the reagents in an anhydrous aprotic solvent like DCM or DMF.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If using EDCI, the urea byproduct is water-soluble and can be removed during an aqueous work-up. Extract the product with an organic solvent, wash sequentially with dilute acid and base, and dry.
-
Purification: Purify the crude product by column chromatography.
Protocol 3: Fischer Esterification
This is a classic method for synthesizing esters directly from carboxylic acids and alcohols under acidic conditions.[12][19]
-
Reagents & Setup: In a round-bottom flask, combine 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) with a large excess of the desired alcohol (which often serves as the solvent).
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 2-5 mol%).[19]
-
Reaction: Heat the mixture to reflux for several hours to days. The reaction is reversible, so removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.[12]
-
Work-up: After cooling, neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution). Remove the excess alcohol under reduced pressure.
-
Extraction: Extract the ester into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: Purify the ester by column chromatography or distillation.[12]
Purification and Characterization
Rigorous purification and characterization are essential to ensure that the biological data obtained is reliable and corresponds to the intended compound.
Purification Techniques
-
Flash Column Chromatography: The primary method for purifying the synthesized derivatives. A gradient of solvents (e.g., hexanes and ethyl acetate) is typically used to elute the compounds from a silica gel column.[17]
-
Recrystallization: An effective method for obtaining highly pure crystalline solids.[16] The choice of solvent is critical and is determined empirically.
Characterization Methods
All synthesized compounds must be characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds, typically aiming for >95% purity for biological testing.
The following table provides an example of expected characterization data for a synthesized amide derivative.
| Compound ID | Structure | Method | Yield (%) | Purity (HPLC) | HRMS [M+H]⁺ (calc.) | HRMS [M+H]⁺ (found) |
| ACID-01 | 5-(4-F-Ph)-1-Me-Pyz-3-COOH | - | - | >98% | 221.0615 | 221.0618 |
| AMD-01 | 5-(4-F-Ph)-1-Me-Pyz-3-CONH₂ | Protocol 1 | 75 | >97% | 220.0775 | 220.0779 |
| AMD-02 | 5-(4-F-Ph)-1-Me-Pyz-3-CONH-Et | Protocol 2 | 82 | >98% | 248.1088 | 248.1091 |
| EST-01 | 5-(4-F-Ph)-1-Me-Pyz-3-COOEt | Protocol 3 | 68 | >96% | 249.0928 | 249.0932 |
Interpreting Results for SAR Development
Once a library of purified and characterized derivatives is assembled, they are subjected to biological screening. The resulting activity data, when correlated with the structural modifications, forms the basis of the SAR.
Caption: Logical flow for developing an SAR.
Key Questions to Address with SAR Data:
-
Activity of Amides vs. Esters: A significant loss of activity upon conversion to an ester suggests the acidic proton and its ability to form an ionic bond is crucial.
-
Primary vs. Secondary vs. Tertiary Amides: If primary and secondary amides are active but tertiary amides are not, it implies a hydrogen bond donor is required at that position.
-
Steric Effects: How does the size of the R-group on the amide or ester affect activity? A sharp drop in activity with larger groups suggests a sterically constrained binding pocket.
-
Electronic Effects: Does the activity correlate with the electron-donating or electron-withdrawing nature of the substituents on an aromatic amine or alcohol?
By systematically analyzing these trends, researchers can build a pharmacophore model, which is a critical step in rational drug design to guide the synthesis of more potent, selective, and drug-like molecules.[9][10][20]
Conclusion
The derivatization of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a powerful strategy for developing comprehensive SAR for a lead series. The protocols outlined in this note for amide and ester synthesis provide reliable and versatile methods for generating a focused library of analogs. Careful execution of these synthetic procedures, coupled with rigorous purification and characterization, will yield high-quality compounds for biological evaluation. The resulting SAR data is invaluable for guiding iterative cycles of drug design, ultimately accelerating the journey from a hit compound to a clinical candidate.
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Application Notes and Protocols for High-Throughput Screening of Pyrazole Analogs
Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, making pyrazole analogs a cornerstone of many drug discovery programs.[1][2] From kinase inhibitors in oncology to agents targeting metabolic enzymes, the adaptability of the pyrazole core has led to the development of numerous FDA-approved drugs.[2][3] High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of pyrazole analogs to identify promising hit compounds for further development.[4][5]
This guide provides an in-depth overview of the key considerations and protocols for designing and implementing robust HTS campaigns for pyrazole analogs. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.
The High-Throughput Screening Workflow: A Self-Validating Funnel
A successful HTS campaign is more than just a single experiment; it is a multi-step process designed to progressively narrow down a large compound library to a small set of validated hits.[6][7] Each stage of this "screening funnel" is designed to eliminate false positives and enrich for compounds with genuine activity against the target of interest.
Caption: The High-Throughput Screening (HTS) Funnel.
Choosing the Right Assay: A Target-Centric Approach
The selection of an appropriate HTS assay is paramount to the success of a screening campaign. The choice is dictated by the biological target of the pyrazole analogs. We will explore common assay formats for two major classes of drug targets: kinases and G-protein coupled receptors (GPCRs).
Biochemical Assays for Kinase Targets
Kinases are a major target class for pyrazole-based inhibitors.[8][9][10][11] Biochemical assays directly measure the catalytic activity of the purified kinase enzyme.
Common Readouts for Kinase Activity:
| Assay Technology | Principle | Advantages | Disadvantages |
| TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) | Measures the phosphorylation of a substrate by detecting the proximity of a donor and acceptor fluorophore.[12] | Homogeneous, high signal-to-background, robust.[13] | Requires labeled substrates and antibodies. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that binds to the kinase.[14] | Homogeneous, cost-effective, real-time measurements.[14][15] | Requires a suitable fluorescent probe, sensitive to light scattering. |
| Luminescence-Based (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[16] | High sensitivity, wide dynamic range. | Can be susceptible to interference from colored or fluorescent compounds. |
| AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) | A bead-based assay where the interaction of a biotinylated substrate and a phosphorylation-specific antibody brings donor and acceptor beads into proximity, generating a luminescent signal.[17][18][19] | Highly sensitive, versatile for various target classes. | Can be sensitive to light and singlet oxygen quenchers. |
This protocol provides a general framework for a TR-FRET-based kinase assay. Optimization of reagent concentrations and incubation times is crucial for each specific kinase target.[12]
Materials:
-
Purified kinase enzyme
-
Kinase substrate (e.g., a biotinylated peptide)
-
ATP
-
Assay buffer (typically containing a buffer salt, MgCl₂, a reducing agent like DTT, and a surfactant like BSA)
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Allophycocyanin (APC)-labeled streptavidin (Acceptor)
-
Pyrazole analog library dissolved in DMSO
-
Positive control inhibitor
-
384-well, low-volume, white microplates
Procedure:
-
Compound Plating: Dispense pyrazole analogs and controls into the microplate. A typical final concentration for primary screening is 10 µM.[6]
-
Kinase Reaction:
-
Prepare a kinase/substrate mix in assay buffer and add to the wells containing the compounds.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme kinetics.
-
-
Detection:
-
Stop the kinase reaction by adding a solution containing EDTA and the TR-FRET detection reagents (Eu-antibody and APC-streptavidin).
-
Incubate for a second period (e.g., 60 minutes) to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and normalize the data to the controls (e.g., % inhibition).
Causality Behind Experimental Choices:
-
Low-volume 384-well plates: Miniaturizing the assay reduces reagent consumption and cost.[6]
-
DMSO concentration: Typically kept below 1% to avoid solvent effects on enzyme activity.
-
EDTA in stop solution: Chelates Mg²⁺, which is essential for kinase activity, thus stopping the reaction.
-
Time-resolved measurement: Reduces background fluorescence from compounds and plastics, increasing the signal-to-noise ratio.[20]
Cell-Based Assays for GPCR Targets
GPCRs represent another major class of drug targets.[21][22] Cell-based assays are often preferred for GPCR screening as they provide a more physiologically relevant context.[22]
Common Readouts for GPCR Activity:
| Assay Technology | Principle | Advantages | Disadvantages |
| cAMP Assays (e.g., AlphaScreen®, TR-FRET) | Measures the modulation of intracellular cyclic AMP (cAMP), a key second messenger for Gs and Gi-coupled GPCRs.[23][24] | Highly sensitive and amenable to HTS. | Indirect measure of receptor activation. |
| Calcium Mobilization Assays | Measures changes in intracellular calcium levels, a downstream event of Gq-coupled GPCR activation. | Real-time kinetic data. | Can be prone to false positives from compounds that interfere with calcium signaling. |
| Reporter Gene Assays (e.g., Luciferase, β-lactamase) | Measures the transcriptional activation of a reporter gene downstream of GPCR signaling.[25][26][27][28][29] | High sensitivity and signal amplification. | Measures a late event in the signaling cascade, which may not be suitable for all targets. |
| β-Arrestin Recruitment Assays (e.g., Tango™) | Measures the recruitment of β-arrestin to the activated GPCR, a common event in GPCR desensitization.[30] | G-protein coupling independent, allowing for screening of orphan GPCRs. | May not capture the full signaling profile of a biased agonist. |
This protocol outlines a luciferase reporter assay for screening pyrazole analogs that act as agonists for a Gs-coupled GPCR.
Materials:
-
A stable cell line co-expressing the target GPCR and a luciferase reporter gene under the control of a cAMP response element (CRE).
-
Cell culture medium and supplements.
-
Pyrazole analog library dissolved in DMSO.
-
Positive control agonist (e.g., isoproterenol for the β2-adrenergic receptor).
-
Luciferase assay reagent (containing luciferin and cell lysis components).
-
384-well, solid white, tissue culture-treated microplates.
Procedure:
-
Cell Plating: Seed the cells into the microplates at a predetermined density and allow them to attach overnight.
-
Compound Addition: Add the pyrazole analogs and controls to the cells.
-
Incubation: Incubate the plates for a period sufficient to allow for gene transcription and translation (e.g., 4-6 hours).
-
Lysis and Luminescence Measurement:
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.
-
Measure the luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence signal to the controls to determine the % activation.
Causality Behind Experimental Choices:
-
Stable cell line: Ensures consistent expression of the GPCR and reporter, leading to reproducible results.
-
CRE-driven reporter: The cAMP response element is a transcriptional element that is activated by the PKA pathway, which is downstream of Gs-coupled GPCR activation.
-
Solid white plates: Maximize the luminescent signal and prevent crosstalk between wells.
Caption: Gs-coupled GPCR signaling pathway leading to luciferase expression.
Data Quality Control and Hit Validation: Ensuring Trustworthiness
The generation of high-quality, reproducible data is the cornerstone of any successful HTS campaign. Statistical parameters are used to monitor the performance of the assay during the screen.
Key Quality Control Metrics:
| Metric | Formula | Interpretation | Target Value |
| Z'-factor | 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| | A measure of the separation between the positive and negative controls.[31] | > 0.5[6][31] |
| Signal-to-Background (S/B) | μ_pos / μ_neg | The ratio of the mean signal of the positive control to the mean signal of the negative control. | > 2 |
| Signal-to-Noise (S/N) | (μ_pos - μ_neg) / σ_neg | A measure of the signal strength relative to the noise. | > 10 |
σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively. μ_pos and μ_neg are the means of the positive and negative controls, respectively.
Hit Confirmation and Counter-Screening
Primary hits from the HTS must be subjected to a rigorous validation process to eliminate false positives.[4][32]
Steps in Hit Validation:
-
Hit Confirmation: Re-testing the primary hits in the same assay to confirm their activity. A confirmation rate of >70% is generally considered good.[33]
-
Dose-Response Analysis: Testing the confirmed hits at multiple concentrations to determine their potency (IC₅₀ or EC₅₀).
-
Counter-Screening: Testing the hits in assays that are designed to identify compounds that interfere with the assay technology rather than the biological target.[32][34] For example, in a luciferase reporter assay, a counter-screen would be performed against the luciferase enzyme itself to identify direct inhibitors.[32]
-
Selectivity Profiling: Testing the hits against related targets to assess their selectivity.
Conclusion: From High-Throughput Screening to Lead Discovery
High-throughput screening is a powerful engine for the discovery of novel pyrazole-based therapeutics. By carefully selecting the appropriate assay, implementing rigorous quality control, and performing thorough hit validation, researchers can confidently identify high-quality starting points for medicinal chemistry optimization. The protocols and principles outlined in this guide provide a solid foundation for conducting successful HTS campaigns that will ultimately contribute to the development of new medicines.
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- PubMed. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells.
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Application Notes and Protocols for Antimicrobial Activity Screening of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Introduction: The Rationale for Investigating Pyrazole Derivatives
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyrazole scaffold is a key structural motif in several commercially available drugs, highlighting its therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a specific pyrazole derivative, 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid , in antimicrobial activity screening. The protocols detailed herein are grounded in established methodologies and best practices to ensure scientific integrity and reproducibility of results.
The core structure of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, featuring a fluorinated phenyl group, a methylated pyrazole ring, and a carboxylic acid moiety, suggests potential for unique interactions with microbial targets. The fluorine substitution can enhance metabolic stability and binding affinity, while the carboxylic acid group may facilitate interactions with active sites of enzymes or bacterial cell wall components.
Synthesis of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
A potential synthetic pathway is outlined below. Note: This is a generalized procedure and requires optimization and validation in a laboratory setting.
Caption: Plausible synthetic route for the target compound.
PART 1: Preliminary Antimicrobial Screening - Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary screening technique to qualitatively assess the antimicrobial activity of a compound.[1][2] It is a cost-effective and straightforward method to evaluate a compound's ability to inhibit microbial growth.[1]
Principle
A standardized microbial inoculum is uniformly spread on the surface of an agar plate. Wells are then created in the agar, and the test compound is introduced into these wells. As the compound diffuses through the agar, it creates a concentration gradient. If the compound possesses antimicrobial activity, a clear zone of inhibition will be observed around the well where microbial growth is prevented. The diameter of this zone is proportional to the antimicrobial potency of the compound.
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for the Agar Well Diffusion Assay.
Detailed Protocol: Agar Well Diffusion
-
Preparation of Microbial Inoculum:
-
From a fresh overnight culture of the test microorganism on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
-
Inoculation of Agar Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three different directions to ensure uniform growth.
-
-
Well Preparation and Sample Addition:
-
Aseptically puncture the agar with a sterile cork borer or the back of a sterile micropipette tip to create wells of 6-8 mm in diameter.[3]
-
Prepare a stock solution of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid in a suitable solvent (e.g., DMSO). Further dilutions can be made in sterile distilled water or broth.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into the wells.[2]
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound) on each plate.
-
-
Incubation and Interpretation:
-
Allow the plates to stand for at least 30 minutes to permit diffusion of the compound into the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.[3]
-
After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm) using a caliper or ruler.
-
PART 2: Quantitative Antimicrobial Susceptibility Testing - Broth Microdilution for MIC Determination
Following a positive preliminary screening, a quantitative assessment of the compound's antimicrobial activity is crucial. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] This method is highly reproducible and allows for the testing of multiple compounds and concentrations simultaneously.
Principle
Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate with a liquid growth medium. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are examined for visible signs of microbial growth. The MIC is the lowest concentration of the compound at which no growth is observed.
Experimental Workflow: Broth Microdilution
Caption: Workflow for the Broth Microdilution Assay.
Detailed Protocol: Broth Microdilution (Following CLSI Guidelines)
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI), particularly the M07 document.[5][6][7]
-
Preparation of the Test Compound:
-
Prepare a stock solution of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid in an appropriate solvent at a concentration that is at least 10 times the highest desired final concentration.
-
Perform serial twofold dilutions of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Preparation of Inoculum:
-
Prepare a microbial suspension with a turbidity equivalent to the 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized inoculum, bringing the final volume to 100 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Seal the plates and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. A significant reduction in OD compared to the growth control indicates inhibition.
-
PART 3: Determining Bactericidal Activity - MBC Assay
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Principle
Following the MIC determination, an aliquot from each well that shows no visible growth is subcultured onto a non-selective agar medium. After incubation, the number of surviving organisms is determined. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Detailed Protocol: MBC Determination
-
Subculturing from MIC Plate:
-
From each well of the MIC plate that shows no visible growth, take a 10-20 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
-
Incubation and Interpretation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the test compound that shows no bacterial growth or a colony count that is ≥99.9% less than the initial inoculum count.
-
Data Presentation and Interpretation
The results of the antimicrobial screening should be presented in a clear and concise manner.
| Test Microorganism | Agar Well Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | |||
| Escherichia coli ATCC 25922 | |||
| Pseudomonas aeruginosa ATCC 27853 | |||
| Enterococcus faecalis ATCC 29212 | |||
| Candida albicans ATCC 90028 |
Self-Validating Systems: Quality Control
To ensure the accuracy and reproducibility of the results, a robust quality control (QC) system is essential.
-
Reference Strains: A panel of well-characterized reference strains with known antimicrobial susceptibility profiles should be included in each assay. The American Type Culture Collection (ATCC) provides a wide range of recommended QC strains.[8][9]
-
Gram-positive: Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212
-
Gram-negative: Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853
-
Yeast: Candida albicans ATCC 90028
-
-
Growth and Sterility Controls: The inclusion of growth and sterility controls in each experiment validates the viability of the microorganisms and the sterility of the media, respectively.
-
Adherence to Standards: All procedures should strictly adhere to the guidelines set forth by organizations such as the CLSI to ensure inter-laboratory comparability of results.[5][6]
Safety and Handling Precautions
As a senior application scientist, ensuring laboratory safety is paramount. When working with 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid and other pyrazole derivatives, the following safety precautions should be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][12]
-
Handling: Avoid contact with skin and eyes.[11][12] In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion and Future Directions
These application notes provide a detailed framework for the antimicrobial screening of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid. By following these protocols, researchers can obtain reliable and reproducible data on the compound's antimicrobial potential. Positive results from these initial screens would warrant further investigation, including mechanism of action studies, toxicity profiling, and in vivo efficacy studies, to fully elucidate the therapeutic promise of this and other novel pyrazole derivatives.
References
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MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
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-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. Retrieved from [Link]
-
Microbiology Note. (2020, November 1). Agar well diffusion assay [Video]. YouTube. Retrieved from [Link]
-
JoVE. (2018, February 14). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]
-
ResearchGate. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]
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ResearchGate. (2015, July 21). What are the ATCC cultures (gram positive and gram negative) should be used in testing antimicrobial activity of herbal plant Extract? Retrieved from [Link]
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BMC Chemistry. (2021, June 16). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Microrao. (n.d.). Here is the compiled list of ATCC strains used for tests and media quality control. Retrieved from [Link]
-
Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
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National Center for Biotechnology Information. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
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Scientific Research Publishing. (2017, January 13). Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
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PubMed. (n.d.). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. Retrieved from [Link]
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ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]
-
Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
ANSI Webstore. (n.d.). CLSI M07-A10 and CLSI M100-S26 - Package contains. Retrieved from [Link]
-
The European Committee on Antimicrobial Susceptibility Testing - EUCAST. (n.d.). Home. Retrieved from [Link]
-
University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
ResearchGate. (2012, January 1). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Retrieved from [Link]
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- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10, Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]
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- 8. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbeonline.com [microbeonline.com]
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- 12. chemicalbook.com [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving the reaction yield of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid synthesis
Technical Support Center: 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid Synthesis
Executive Summary
Welcome to the Technical Support Hub for the synthesis of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid . This specific scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors and other anti-inflammatory agents.
The primary challenge in this synthesis is regioselectivity . The reaction of methylhydrazine with a 1,3-diketoester intermediate can yield two isomers: the desired 1-methyl-5-aryl (target) and the often kinetically favored 1-methyl-3-aryl (impurity). This guide focuses on maximizing the yield of the 5-aryl isomer through precise thermodynamic control and solvent engineering.
Module 1: Synthetic Pathway & Critical Control Points
The synthesis consists of three distinct stages. Understanding the failure points at each stage is essential for troubleshooting.
Workflow Diagram
Caption: Figure 1. Synthetic workflow highlighting the critical bifurcation point at the cyclization stage where solvent choice dictates isomeric ratio.
Module 2: Troubleshooting the Claisen Condensation (Step 1)
Objective: Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. Common Issue: Low conversion (<50%) or solidification of the reaction mixture.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture contamination (Base deactivation). | Protocol: Use freshly distilled diethyl oxalate and anhydrous THF/Ethanol. Switch base from NaOEt to LiHMDS (1.0 M in THF) at -78°C for near-quantitative enolate formation [1]. |
| Solid Mass Formation | Sodium enolate precipitation. | Protocol: The sodium salt of the diketoester is often insoluble in ether/ethanol. Do not filter; quench directly with dilute HCl to isolate the free diketoester before the next step. |
| Starting Material Remains | Incomplete deprotonation. | Protocol: Ensure 4-fluoroacetophenone is added slowly to the base/oxalate mixture, not the reverse. This prevents self-condensation of the ketone. |
Module 3: The Regioselectivity Crisis (Step 2)
Objective: Cyclization with Methylhydrazine to favor the 1-methyl-5-aryl isomer.
The Problem: Methylhydrazine has two nucleophilic nitrogens (
-
Kinetic Pathway: The more nucleophilic
attacks the ketone (adjacent to the aryl group), leading to the 1-methyl-3-aryl isomer (Wrong Product). -
Thermodynamic Pathway: We must force the
to attack the ketone, or equilibrate the intermediate to the more stable 1-methyl-5-aryl form.
FAQ: How do I stop getting the wrong isomer?
Q: I used Ethanol at reflux and got a 60:40 mixture favoring the wrong isomer. Why?
A: In neutral protic solvents like ethanol, the reaction is kinetically controlled. The primary amine (
Q: What is the "Gold Standard" protocol for the 5-aryl isomer? A: Switch the solvent to Glacial Acetic Acid or use Methylhydrazine Hydrochloride in refluxing ethanol.
-
Mechanism: In acidic media, the reaction becomes reversible or thermodynamically controlled. The 1-methyl-5-aryl isomer is generally more thermodynamically stable due to the minimization of dipole interactions between the lone pairs of the pyrazole nitrogens and the adjacent aryl group [3].
-
Protocol: Dissolve the diketoester in Glacial Acetic Acid. Add Methylhydrazine (1.1 eq) dropwise. Heat to 80-90°C for 4-6 hours. This typically shifts the ratio to >90:10 favoring the 5-aryl target.
Isomer Identification Decision Tree
Do not rely on TLC alone; these isomers often co-elute. Use 1H-NMR (NOE).[1]
Caption: Figure 2. NMR-based logic flow for confirming the regiochemical outcome of the cyclization step.
Module 4: Hydrolysis & Purification (Step 3)
Objective: Saponification of the ester to the carboxylic acid without decarboxylation.
Q: My product is decarboxylating (losing CO2) during hydrolysis. What is happening? A: Pyrazole-3-carboxylic acids can decarboxylate under high thermal stress, especially if the ring is electron-deficient.
-
Fix: Avoid refluxing in high-boiling solvents (like water/DMSO). Use LiOH (2.5 eq) in a THF/Water (1:1) mixture at room temperature or mild heating (40°C). Lithium hydroxide is milder than NaOH and often provides cleaner conversion.
Q: How do I remove the trace 3-aryl isomer? A: If you have a 90:10 mixture:
-
Recrystallization: The 5-aryl acid is typically less soluble in non-polar solvents than the 3-aryl isomer. Try recrystallization from Ethanol/Heptane .
-
Acid/Base Workup: Dissolve the crude solid in saturated NaHCO3. The acid dissolves; any unreacted ester or non-acidic impurities can be extracted into Ethyl Acetate. Then, acidify the aqueous layer to pH 3 to precipitate the pure acid.
References
-
Heller, S. T., & Natarajan, S. R. (2006).[2] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[2] Organic Letters, 8(13), 2675–2678.
- Fustero, S., et al. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. (General consensus on kinetic control in ethanol).
-
Koz'minykh, V. O., et al. (2018).[3] Reactions of 3-Arylhydrazono-2,4-dioxobutanoates with Hydrazine Hydrate. Russian Journal of General Chemistry.
-
MDPI Molecules. (2013). Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (Demonstrates use of Acetic Acid for 1,5-regioselectivity).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 3. Reactions of 3-Arylhydrazono-2,4-dioxobutanoates with Hydrazine Hydrate - Levenets - Russian Journal of General Chemistry [bakhtiniada.ru]
Strategies for reducing the off-target effects of pyrazole-based inhibitors
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Reducing Off-Target Effects in Pyrazole-Based Kinase Inhibitors
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for medicinal chemistry teams working with pyrazole scaffolds. The pyrazole ring is a privileged structure in kinase inhibition due to its ability to mimic the adenine ring of ATP, forming crucial hydrogen bonds within the hinge region. However, this same feature often leads to "promiscuity"—binding to multiple off-target kinases—and associated toxicity liabilities (hERG inhibition, CYP interference).
Below are the three most common "tickets" (issues) submitted by researchers, accompanied by validated troubleshooting protocols.
Ticket #101: "My inhibitor hits 50+ kinases. How do I improve selectivity?"
Diagnosis: Your compound is likely acting as a classic Type I ATP-competitive inhibitor without exploiting specific structural variances in the ATP-binding pocket. The pyrazole nitrogen (N1/N2) mimics the adenine N1/N3 interaction, which is conserved across the kinome.
Troubleshooting Protocol:
Q1: Have you targeted the "Gatekeeper" residue? The gatekeeper residue (located at the back of the ATP pocket) varies in size between kinases (e.g., Threonine in EGFR vs. Methionine in others).
-
Action: Modify the substituents at the C3 or C5 position of the pyrazole.
-
Logic: Introducing a bulky group (e.g., tert-butyl or a substituted phenyl) can create a steric clash with larger gatekeeper residues in off-target kinases, while fitting into the pocket of a target with a smaller gatekeeper (e.g., Threonine or Alanine) [1].
Q2: Are you exploiting the "Solvent Front"?
-
Action: Grow the molecule from the pyrazole nitrogen (N1) towards the solvent-exposed region.
-
Logic: The solvent front is less conserved than the hinge region. Attaching solubilizing groups (like morpholine or piperazine) via a linker here can improve physicochemical properties and add specific contacts unique to your target kinase [2].
Q3: Have you considered Type II (DFG-out) binding?
-
Action: Extend the scaffold to interact with the DFG motif (Asp-Phe-Gly) in the activation loop.
-
Logic: Type II inhibitors stabilize the inactive kinase conformation (DFG-out). This conformation is structurally distinct across kinases, offering higher selectivity than the conserved active (DFG-in) state.[1] A common strategy is adding a urea or amide linker to the pyrazole core to hydrogen bond with the conserved Glu-Lys pair [3].
Visualization: Selectivity Optimization Workflow
Caption: Decision tree for transforming a promiscuous pyrazole hit into a selective lead by exploiting structural variances in the kinase pocket.
Ticket #102: "My compound fails hERG safety screens (Cardiotoxicity)."
Diagnosis:
Your pyrazole derivative likely possesses high lipophilicity (LogP > 3.5) and a basic amine (pKa > 8) that is protonated at physiological pH. This combination promotes trapping in the hERG potassium channel via cation-
Troubleshooting Protocol:
Q1: Can you reduce the basicity of the solubilizing amine?
-
Action: Replace high-pKa amines (e.g., piperidine, pKa ~11) with lower-pKa bioisosteres.
-
Logic: Lowering pKa reduces the fraction of positively charged species at pH 7.4, weakening the cation-
interaction with hERG.
Q2: Can you disrupt the
-
Action: Introduce sp3-hybridized centers or "buckle" the molecule.
-
Logic: The hERG channel requires flat, aromatic structures for binding. Saturation (e.g., replacing a phenyl ring with a bicyclo[1.1.1]pentane or simply cyclohexyl) disrupts this geometry.
Q3: Have you tried the "Zwitterion Strategy"?
-
Action: Introduce a carboxylic acid moiety.
-
Logic: This creates a zwitterion. While it reduces permeability, it drastically reduces hERG affinity by neutralizing the net charge and introducing electrostatic repulsion within the channel [5].
Data Summary: Substituent Effects on hERG Liability
| Modification Strategy | Target Parameter | Effect on hERG Binding | Potential Trade-off |
| Fluorination (near amine) | Reduce pKa (Basicity) | Significant Decrease | May increase lipophilicity (LogP) |
| Oxygen Insertion (e.g., Morpholine) | Reduce LogP & pKa | Decrease | Lower metabolic stability |
| Carboxylic Acid Addition | Create Zwitterion | Elimination | Poor cell permeability |
| Ortho-Substitution on Phenyl | Twist conformation | Decrease | May clash with Target Kinase |
Ticket #103: "I see activity, but the IC50 shifts with enzyme concentration."
Diagnosis: You are likely dealing with a PAIN (Pan-Assay Interference Compound) or a Colloidal Aggregator .[2] Pyrazoles, especially lipophilic ones, can form microscopic aggregates that sequester the enzyme, leading to false-positive inhibition. This is not true drug activity [6].
Troubleshooting Protocol:
Q1: Does the activity disappear with detergent?
-
Experiment: Run your kinase assay with and without 0.01% - 0.1% Triton X-100 or CHAPS.
-
Interpretation: If the IC50 increases (potency drops) significantly in the presence of detergent, your compound is an aggregator. The detergent breaks up the colloid, revealing the true (lack of) activity.
Q2: Is the Hill Slope steep?
-
Check: Analyze your dose-response curve.
-
Rule: A Hill slope > 2.0 (very steep curve) is a hallmark of non-stoichiometric binding or aggregation. A true 1:1 inhibitor typically has a Hill slope near 1.0.
Q3: Is the inhibition time-dependent in a suspicious way?
-
Action: Pre-incubate compound with enzyme for 5 min vs 30 min.
-
Logic: Aggregators often show time-dependent inhibition as the colloid forms, but unlike covalent inhibitors, this is reversible by dilution.
Visualization: Assay Validation Logic
Caption: Validation flow to distinguish true pyrazole inhibitors from colloidal aggregators (false positives).
References
-
Gatekeeper & Selectivity: Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.
-
Solvent Front & Macrocyclization: Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
-
Type II Binding (DFG-out): Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry.
-
hERG Mitigation: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.
-
Zwitterion Strategy: Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors. Journal of Medicinal Chemistry.
-
PAINS & Aggregation: The Ecstasy and Agony of Assay Interference Compounds.[2] ACS Central Science.
Sources
Technical Support Center: Resolving Complex NMR Spectra of Fluorinated Pyrazole Compounds
Welcome to the technical support center for the analysis of fluorinated pyrazole compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. As a senior application scientist, I've frequently collaborated with researchers in pharmaceuticals and materials science who leverage the unique properties of fluorinated pyrazoles. The incorporation of fluorine atoms into the pyrazole scaffold can dramatically alter a molecule's chemical and biological properties, making these compounds highly valuable in drug development and other fields.[1]
However, the very features that make these molecules attractive also introduce significant challenges in spectral interpretation. The high sensitivity of the 19F nucleus, its large chemical shift dispersion, and complex spin-spin coupling networks often lead to spectra that are far from straightforward to analyze.[2][3][4][5] This guide is designed to provide you, our fellow scientists and researchers, with practical, field-proven insights to navigate these complexities. We will move beyond rote procedural lists to explain the why behind experimental choices, empowering you to troubleshoot effectively and extract maximum information from your NMR data.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions that frequently arise when working with fluorinated pyrazoles.
Q1: Why are the 19F NMR spectra of my pyrazole compounds so complex?
The complexity arises from several factors inherent to 19F NMR spectroscopy:
-
Large Chemical Shift Range: The 19F nucleus has a much wider chemical shift range (approximately 800 ppm) compared to 1H NMR.[2] While this is advantageous for resolving signals from different fluorine environments, it can also lead to spectra spanning a large frequency window, which may require careful optimization of acquisition parameters.[2]
-
Through-Bond (J) Coupling: Fluorine nuclei readily couple with other active nuclei, including 1H, 13C, and other 19F nuclei.[6] These couplings can occur over multiple bonds (long-range couplings), leading to intricate splitting patterns that can be challenging to decipher.[2]
-
Through-Space Coupling: In addition to through-bond coupling, fluorine nuclei can also exhibit through-space coupling, particularly if they are in close spatial proximity within the molecule. This can further complicate the spectra.
-
Diastereotopicity: If your pyrazole compound is chiral or contains a prochiral center, geminal fluorine atoms or CF2 groups can become magnetically non-equivalent, giving rise to distinct signals and further splitting.[7]
Q2: What is a suitable reference standard for 19F NMR of pyrazole compounds?
Trichlorofluoromethane (CFCl3) is the most commonly used reference compound for 19F NMR, with its chemical shift set to 0 ppm.[5][8] However, due to its volatility and environmental concerns, alternative secondary standards are often employed. When choosing a reference, consider its solubility in your chosen NMR solvent, its chemical inertness towards your analyte, and a chemical shift that does not overlap with your signals of interest.[9] For aqueous samples, trifluoroacetic acid (TFA) or sodium trifluoroacetate are common choices, though their chemical shifts are pH-dependent.
Q3: How do I prepare my fluorinated pyrazole sample for NMR analysis?
Proper sample preparation is crucial for obtaining high-quality spectra. Here are some key considerations:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves your compound. Be aware that solvent effects can influence 19F chemical shifts.[10][11][12] It's good practice to report the solvent used when presenting your data.
-
Concentration: Aim for a concentration that provides a good signal-to-noise ratio in a reasonable amount of time. For highly fluorinated compounds, a lower concentration may be sufficient due to the high sensitivity of the 19F nucleus.
-
Purity: Ensure your sample is as pure as possible to avoid interference from impurities in the spectrum.
-
Degassing: For sensitive experiments, such as those involving the Nuclear Overhauser Effect (NOE), degassing the sample to remove dissolved oxygen can be beneficial.
Troubleshooting Guide: From Common Issues to Advanced Solutions
This section provides a structured approach to resolving common problems encountered during the acquisition and analysis of NMR spectra of fluorinated pyrazoles.
Problem 1: Broad or Unresolved 19F Signals
Causality: Broad signals in 19F NMR can stem from several sources, including conformational exchange, aggregation, or the presence of paramagnetic impurities. The large chemical shift anisotropy (CSA) of the 19F nucleus can also contribute to line broadening, especially at higher magnetic field strengths.
Troubleshooting Workflow:
Strategy for resolving complex multiplets.
Key Experiments and Their Rationale:
-
1H{19F} and 19F{1H} Decoupling: These experiments simplify the spectra by removing heteronuclear couplings. [2]For example, a 1H spectrum acquired with 19F decoupling will show simplified multiplets for protons adjacent to fluorine atoms, allowing for easier identification of their chemical shifts.
-
2D 1H-19F Heteronuclear Single Quantum Coherence (HSQC) or HETCOR: These experiments are invaluable for establishing correlations between directly bonded or geminal 1H and 19F nuclei. This is a primary tool for assigning proton and fluorine resonances in fluorinated pyrazoles.
-
2D 19F-19F Correlation Spectroscopy (COSY): This experiment reveals through-bond couplings between different fluorine nuclei, helping to establish the 19F spin system within the molecule.
-
2D 1H-19F Heteronuclear Overhauser Effect Spectroscopy (HOESY): This through-space correlation experiment is crucial for determining the spatial proximity of protons and fluorine atoms, providing critical information about the 3D structure and stereochemistry of your pyrazole derivative. [2][4] Experimental Protocol: 1H-19F HSQC
-
Sample Preparation: Prepare a solution of your fluorinated pyrazole in a deuterated solvent at an appropriate concentration.
-
Spectrometer Setup: Tune and match the NMR probe for both the 1H and 19F frequencies.
-
Parameter Optimization:
-
Set the spectral widths in both the 1H (F2) and 19F (F1) dimensions to encompass all relevant signals.
-
Optimize the 1JHF coupling constant for the polarization transfer steps. A typical starting value is around 150-250 Hz, but this should be adjusted based on the expected one-bond coupling in your system.
-
-
Acquisition: Acquire the 2D data set. The number of increments in the F1 dimension and the number of scans per increment will determine the resolution and signal-to-noise ratio.
-
Processing: Process the data with appropriate window functions and perform a Fourier transform in both dimensions.
-
Analysis: Correlate the cross-peaks to identify which protons are directly attached to or in close proximity to which fluorine atoms.
Problem 3: Ambiguous Structural Isomer Assignment
Causality: The synthetic routes to substituted pyrazoles can sometimes yield a mixture of constitutional isomers. Distinguishing between these isomers can be challenging based on 1D NMR data alone.
Solution: Long-Range Heteronuclear Correlation Experiments
-
1H-19F Heteronuclear Multiple Bond Correlation (HMBC): This is a powerful technique for identifying longer-range couplings (typically 2-4 bonds) between protons and fluorine atoms. [13]By observing these correlations, you can piece together the molecular framework and unambiguously determine the substitution pattern on the pyrazole ring and any attached side chains.
Data Interpretation Example:
Imagine you have synthesized a fluorophenyl-substituted pyrazole and are unsure of the substitution pattern on the phenyl ring (ortho, meta, or para). An HMBC experiment showing a correlation between the pyrazole N-H proton and a fluorine on the phenyl ring would provide strong evidence for a specific isomer.
Quantitative Data Summary
For quick reference, the following table summarizes typical 19F NMR parameters. Note that these are approximate values and can vary depending on the specific molecular environment.
| Parameter | Typical Value Range | Notes |
| 19F Chemical Shift | -50 to -220 ppm (for organofluorine compounds) | Highly sensitive to the electronic environment. [2]Electron-withdrawing groups cause downfield shifts. [12] |
| 1JCF | 150 - 350 Hz | One-bond carbon-fluorine coupling. |
| 2JFF (geminal) | 40 - 350 Hz | Can be large and is conformationally dependent. |
| 3JHF (vicinal) | 2 - 50 Hz | Follows a Karplus-type relationship with the dihedral angle. |
| 3JFF (vicinal) | 0 - 40 Hz | Also dependent on the dihedral angle. |
| Long-range nJHF / nJFF (n > 3) | 0 - 20 Hz | Often observed in aromatic and conjugated systems. [2] |
Concluding Remarks
The analysis of complex NMR spectra of fluorinated pyrazoles is a challenging yet rewarding endeavor. By understanding the underlying principles of 19F NMR and systematically applying the troubleshooting strategies and advanced experiments outlined in this guide, you can confidently elucidate the structures of these important molecules. Remember that each molecule is unique, and a combination of different NMR experiments is often required for a complete and unambiguous assignment.
Should you require further assistance, please do not hesitate to contact our application support team.
References
-
NMR Spectroscopy of Fluorine-19. Slideshare. Available at: [Link].
-
Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3687-3697. Available at: [Link].
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link].
-
Goch, G., et al. (1988). 19F-[1H] nuclear Overhauser effect and proton decoupling of 5-fluorouracil and alpha-fluoro-beta-alanine. Magnetic Resonance in Medicine, 8(3), 304-312. Available at: [Link].
-
Dalvit, C., et al. (2020). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 25(21), 5097. Available at: [Link].
-
5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link].
-
Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3687-3697. Available at: [Link].
-
Wadhwani, P., et al. (2012). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Biophysical Journal, 102(3), 517-526. Available at: [Link].
-
Multinuclear and Fluorine NMR Spectroscopy. University of Southampton. Available at: [Link].
-
F-19 NMR Spectroscopy. YouTube. Available at: [Link].
-
Gee, C. T., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12821-12829. Available at: [Link].
-
Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3687-3697. Available at: [Link].
-
Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. Available at: [Link].
-
19Flourine NMR. University of Ottawa. Available at: [Link].
-
Sgobba, M., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 188(1), 105-115. Available at: [Link].
-
Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Magnetic Resonance in Chemistry, 60(10), 941-950. Available at: [Link].
-
19 F-NMR in solution and solid state of pyrazole derivatives (chemical shifts δ in ppm, J coupling constants in Hz). ResearchGate. Available at: [Link].
-
Abbate, V., et al. (2019). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 24(18), 3349. Available at: [Link].
-
Le, T. B., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(2), 940-996. Available at: [Link].
-
19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link].
-
Zhang, Z., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(1), 163-170. Available at: [Link].
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Validation & Comparative
A Comparative Guide to the Biological Activity of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic Acid and Known MCHR1 Inhibitors
This guide provides a comprehensive comparison of the potential biological activity of the novel compound 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid with established inhibitors of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). Given the broad therapeutic potential of pyrazole derivatives, this document outlines the scientific rationale and experimental workflows for characterizing this novel compound as a potential MCHR1 antagonist.[1][2][3][4][5] This guide is intended for researchers, scientists, and professionals in drug development.
Introduction: The Therapeutic Potential of Pyrazole Carboxylic Acids and MCHR1
The pyrazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The focus of this guide, 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, belongs to this versatile class of compounds. While the specific biological target of this molecule is yet to be fully elucidated, its structural features suggest potential interactions with various biological targets.
One such target of significant therapeutic interest is the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[6][7][8] MCHR1 plays a crucial role in regulating energy homeostasis, appetite, and mood.[9][10] Consequently, MCHR1 antagonists are being actively investigated as potential therapeutics for obesity, anxiety, and depression.[9][11] Many potent and selective MCHR1 antagonists have been developed, providing a strong basis for comparative analysis.[7][12][13]
This guide will therefore explore the hypothetical biological activity of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid as an MCHR1 antagonist, comparing its potential profile with that of well-characterized inhibitors like SNAP-7941 and T-226296.
The MCHR1 Signaling Pathway
MCHR1 is a GPCR that couples to both Gαi/o and Gαq proteins.[7][14] Upon binding of its endogenous ligand, melanin-concentrating hormone (MCH), the receptor initiates two primary signaling cascades:
-
Gαi/o pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14][15]
-
Gαq pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium (Ca2+) from intracellular stores.[14]
Antagonists of MCHR1 block the binding of MCH, thereby inhibiting these downstream signaling events.
Caption: MCHR1 signaling cascade.
Comparative Analysis of MCHR1 Antagonists
The following table summarizes the biological activity of known MCHR1 antagonists, which will serve as a benchmark for evaluating the potential of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.
| Compound | Structure | Type | IC50 (nM) | Ki (nM) | Reference |
| 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | Hypothetical Antagonist | To be determined | To be determined | N/A | |
| SNAP-7941 | Non-peptide Antagonist | 16 | 3.2 | [11] | |
| T-226296 | Non-peptide Antagonist | 5.5 (human) | N/A | [16] | |
| SNAP 94847 | Non-peptide Antagonist | N/A | 2.2 | [17] |
Experimental Protocols for Characterizing a Novel MCHR1 Antagonist
To ascertain the biological activity of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid as an MCHR1 antagonist, a series of in vitro assays must be performed. The following protocols are standard in the field for characterizing novel inhibitors.
Caption: Experimental workflow for MCHR1 antagonist characterization.
MCHR1 Receptor Binding Assay
Objective: To determine the affinity of the test compound for the MCHR1 receptor. This is typically achieved through a competitive binding assay using a radiolabeled or fluorescently-labeled MCH peptide.[12][18]
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human MCHR1.
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]-MCH) and the cell membrane preparation to each well.
-
Add increasing concentrations of the test compound (5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid) and a known MCHR1 antagonist (e.g., SNAP-7941) as a positive control.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow for binding equilibrium.[12]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.
-
cAMP Functional Assay
Objective: To assess the ability of the test compound to antagonize MCH-induced inhibition of cAMP production.[14][15]
Methodology:
-
Cell Culture:
-
Culture CHO or HEK293 cells stably expressing human MCHR1.
-
-
cAMP Assay:
-
Pre-treat the cells with increasing concentrations of the test compound or a known antagonist for a short period.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence or absence of a fixed concentration of MCH.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value for the antagonism of the MCH-mediated effect.
-
Calcium Mobilization Functional Assay
Objective: To evaluate the ability of the test compound to block MCH-induced increases in intracellular calcium.[7][14]
Methodology:
-
Cell Culture and Dye Loading:
-
Culture cells expressing MCHR1 in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Calcium Flux Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.
-
Add increasing concentrations of the test compound or a known antagonist to the wells.
-
After a short pre-incubation, add a fixed concentration of MCH to stimulate the cells.
-
Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration of the antagonist.
-
Plot the response against the logarithm of the antagonist concentration to determine the IC50 value.
-
Conclusion
The structural characteristics of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid make it a compelling candidate for investigation as a novel therapeutic agent. Based on the known biological activities of similar pyrazole derivatives, exploring its potential as an MCHR1 antagonist is a scientifically sound starting point. The experimental protocols detailed in this guide provide a robust framework for determining its affinity and functional activity at the MCHR1 receptor. By comparing the resulting data with that of established MCHR1 inhibitors such as SNAP-7941 and T-226296, the therapeutic potential of this novel compound can be thoroughly evaluated. Should 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid demonstrate potent MCHR1 antagonism, it could represent a promising new lead in the development of treatments for obesity and related metabolic and neurological disorders.
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Validation of the anticancer effects of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid in preclinical models
This guide provides a structured and scientifically rigorous framework for the preclinical validation of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid. By following the outlined in vitro and in vivo protocols, researchers can systematically evaluate its anticancer efficacy, elucidate its mechanism of action, and objectively compare its performance against established alternatives. This comprehensive approach is essential for identifying promising new therapeutic candidates and advancing them toward clinical development for the benefit of patients. [17]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Fluorophenyl Pyrazole Analogs in Kinase Inhibition
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorophenyl pyrazole analogs, a class of compounds demonstrating significant potential as kinase inhibitors. We will dissect the nuanced effects of fluorine substitution on biological activity, offering a comparative framework supported by experimental data and detailed protocols to empower your drug discovery endeavors.
The Rationale: Why Fluorophenyl Pyrazole Analogs?
The pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs due to its metabolic stability and versatile synthetic accessibility.[1] When coupled with a fluorophenyl moiety, the resulting analogs often exhibit enhanced pharmacological properties. The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[2] These modifications can lead to improved pharmacokinetic profiles and increased potency, making fluorophenyl pyrazole analogs a compelling area of investigation for targeted therapies, particularly in oncology.[3][4]
Deconstructing the SAR: A Comparative Analysis
The biological activity of fluorophenyl pyrazole analogs is intricately linked to the substitution pattern on both the pyrazole and the fluorophenyl rings. As potent kinase inhibitors, these molecules often target the ATP-binding site of kinases, and subtle structural modifications can lead to significant changes in inhibitory potency and selectivity.[5]
The Impact of Fluorine Substitution on the Phenyl Ring
The position and number of fluorine atoms on the phenyl ring are critical determinants of a compound's activity. These substitutions influence the electronic properties of the ring and can engage in specific interactions with amino acid residues in the kinase active site.
A noteworthy example is observed in a series of pyrazolone derivatives targeting VEGFR-2, a key mediator of angiogenesis.[6] A compound bearing a 2,4-difluorophenyl moiety (Compound 3i ) exhibited potent VEGFR-2 inhibition with an IC50 value of 8.93 nM, a significant improvement compared to its non-fluorinated counterpart (Compound 3a , IC50 = 38.28 nM) and the standard of care, Sorafenib (IC50 = 30 nM).[6] This enhanced activity is attributed to the lipophilic character imparted by the difluoro-substituents, which may facilitate more effective binding within the ATP-binding pocket.[6]
| Compound ID | R-Group (Phenyl Substitution) | Target Kinase | IC50 (nM) | Fold Improvement vs. Unsubstituted |
| 3a | H | VEGFR-2 | 38.28 | 1.0 |
| 3i | 2,4-difluoro | VEGFR-2 | 8.93 | 4.3 |
| Sorafenib | - | VEGFR-2 | 30 | - |
Table 1: Comparative IC50 values of fluorinated and non-fluorinated pyrazolone analogs against VEGFR-2. Data sourced from reference[6].
Modifications to the Pyrazole Core and Other Substituents
While the fluorophenyl moiety is a key driver of activity, modifications to the pyrazole ring and other parts of the molecule are also critical for optimizing potency and selectivity. For instance, in a series of pyrazole-based CDK inhibitors, the presence of a cyclobutyl group on the pyrazole ring was found to be more optimal for activity than smaller or larger alkyl or cycloalkyl groups.[9]
Mechanistic Insights: How Fluorophenyl Pyrazole Analogs Inhibit Kinases
Fluorophenyl pyrazole analogs typically function as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. The fluorine atoms on the phenyl ring can participate in various non-covalent interactions that enhance binding affinity.
Molecular docking studies of the potent VEGFR-2 inhibitor, compound 3i , revealed that the 2,4-difluorophenyl moiety engages in stacking interactions with valine (Val916) and glycine (Gly922) residues within the active site.[6] Furthermore, the pyrazole core forms crucial hydrogen bonds with cysteine (Cys919) and glutamic acid (Glu885).[6] These multiple points of contact contribute to the high affinity and inhibitory potency of the molecule.
The electronegativity of fluorine can also lead to the formation of hydrogen bonds with appropriate donor groups in the protein, although fluorine is generally considered a weak hydrogen bond acceptor.[10][11] The ability of fluorine to modulate the pKa of nearby functional groups can also influence binding interactions.
Below are diagrams illustrating the signaling pathways of key kinases often targeted by fluorophenyl pyrazole analogs.
Caption: VEGFR-2 signaling pathway.[5][12][13]
Caption: BRAF V600E signaling pathway.[14][15][16][17]
Caption: JNK signaling pathway.[11][18][19][20]
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate the exploration of fluorophenyl pyrazole analogs, we provide detailed, step-by-step methodologies for their synthesis and biological evaluation.
Synthesis of a Representative Fluorophenyl Pyrazole Analog
The following protocol outlines the synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, adapted from documented procedures.[1] This two-step synthesis involves an initial microwave-assisted one-pot three-component reaction to form the pyrazoline intermediate, followed by oxidative aromatization.
Caption: Synthetic workflow for a fluorophenyl pyrazole analog.
Step 1: Synthesis of the Pyrazoline Intermediate [1]
-
To a microwave-safe reaction vessel, add 4-fluorobenzaldehyde (3 mmol), 1-acetylnaphthalene (3 mmol), and phenylhydrazine (3 equivalents).
-
Add 10 mL of absolute ethanol and 10 mL of 12% sodium hydroxide solution.
-
Irradiate the mixture in a microwave oven at 180 W for 2 minutes. Monitor the reaction progress every 30 seconds by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath for 24 hours.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold water and n-hexane to yield the pure pyrazoline intermediate.
Step 2: Oxidative Aromatization to the Pyrazole [1]
-
In a round-bottom flask, dissolve the pyrazoline intermediate (1 mmol) in 5 mL of glacial acetic acid.
-
Heat the mixture in an oil bath at 85 °C for 24 hours. Monitor the reaction progress every 6 hours by TLC.
-
After the reaction is complete, pour the mixture over crushed ice.
-
Neutralize the mixture by adding sodium hydroxide solution.
-
Place the mixture in an ice bath for 12 hours to allow for precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with cold distilled water and n-hexane to obtain the final product, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
-
Characterize the final product using spectroscopic methods such as FT-IR, HR-MS, and NMR.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorophenyl pyrazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The structure-activity relationship of fluorophenyl pyrazole analogs is a rich and complex field with significant therapeutic potential. The strategic incorporation of fluorine into the phenyl ring has been shown to be a highly effective strategy for enhancing the potency of pyrazole-based kinase inhibitors. The comparative data presented in this guide underscore the importance of considering the position and number of fluorine substituents in the design of novel drug candidates.
Future research in this area should focus on a more systematic exploration of the SAR of different fluorination patterns on a wider range of kinase targets. Combining medicinal chemistry efforts with advanced computational modeling and structural biology will be crucial for the rational design of next-generation fluorophenyl pyrazole inhibitors with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a solid foundation for researchers to embark on these exciting investigations.
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A Comparative Investigation of Pyrazole versus Imidazole Scaffolds as Bioisosteres in Drug Design
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic application of bioisosterism is a cornerstone of rational drug design. This powerful tool involves the substitution of a functional group within a biologically active molecule with another group that retains similar physicochemical and steric properties, often leading to improved potency, selectivity, or pharmacokinetic profiles. Among the vast arsenal of bioisosteres, the five-membered nitrogen-containing heterocyclic scaffolds of pyrazole and imidazole stand out for their versatility and frequent appearance in a wide array of therapeutic agents.[1]
This guide provides an in-depth, comparative analysis of pyrazole and imidazole as bioisosteres, moving beyond a simple recitation of facts to explore the underlying chemical principles that govern their behavior in biological systems. By understanding the nuanced differences between these two scaffolds, researchers can make more informed decisions in the lead optimization process, ultimately accelerating the discovery of novel therapeutics.
Part 1: Unveiling the Physicochemical Disparities
At first glance, pyrazole and imidazole appear as close structural relatives – both are aromatic, five-membered rings containing two nitrogen atoms.[2] However, the seemingly subtle difference in the placement of these nitrogen atoms (1,2- in pyrazole and 1,3- in imidazole) precipitates a cascade of significant distinctions in their fundamental physicochemical properties.[2]
Electronic Landscape: A Tale of Two Rings
The arrangement of nitrogen atoms critically influences the electronic distribution and, consequently, the reactivity and intermolecular interactions of these heterocyles. In imidazole, the 1,3-positioning of the nitrogen atoms leads to a more coulombically stable N-C-N arrangement, contributing to a more stable ring system compared to the potentially repulsive N-N bond in pyrazole.[2][3]
One of the most defining differences lies in their basicity. Imidazole is a considerably stronger base than pyrazole, a fact reflected in their respective pKa values.[4][5] The protonated form of imidazole (imidazolium ion) benefits from resonance stabilization, where the positive charge is effectively delocalized over both nitrogen atoms.[5] In contrast, the protonated pyrazolium ion experiences less stabilization.[6] This disparity in basicity has profound implications for drug-receptor interactions, as the more basic imidazole is more likely to be protonated at physiological pH, influencing its ability to participate in ionic interactions.
Steric and Conformational Considerations
While both scaffolds are planar aromatic rings, the positioning of the nitrogen atoms and the potential for substitution at different positions can influence the overall shape and conformational flexibility of a drug molecule. The adjacent nitrogen atoms in pyrazole create a unique electronic and steric environment compared to the separated nitrogens in imidazole. These differences can be exploited to fine-tune the fit of a ligand within a binding pocket.
Solubility and Lipophilicity: The Gatekeepers of Bioavailability
A drug's ability to navigate the complex biological milieu is heavily dependent on its solubility and lipophilicity. Both pyrazole and imidazole can act as hydrogen bond donors (via the N-H proton) and acceptors (via the lone pair on the sp2-hybridized nitrogen). However, the differing electronic properties and dipole moments can lead to subtle variations in their interactions with water and lipid membranes. The choice between a pyrazole and an imidazole scaffold can, therefore, be a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Pyrazole | Imidazole | Key Implications in Drug Design |
| pKa (of conjugate acid) | ~2.5[4] | ~7.1[4][5] | Imidazole is more likely to be protonated at physiological pH, influencing its potential for ionic interactions and its basicity. |
| Ring Stability | Less stable[2][3] | More stable[2][3] | The inherent stability of the imidazole ring may contribute to lower metabolic lability in some contexts. |
| Nitrogen Positions | 1,2- (adjacent) | 1,3- (separated) | Affects dipole moment, hydrogen bonding patterns, and coordination with metal ions. |
| Basicity | Weaker base[2][6] | Stronger base[2][6] | Influences ionization state, solubility, and the nature of drug-receptor interactions. |
Part 2: Navigating the Pharmacokinetic Labyrinth
A promising drug candidate must not only exhibit potent activity at its target but also possess a favorable pharmacokinetic profile. The choice between a pyrazole and an imidazole bioisostere can significantly impact a molecule's journey through the body.
Metabolic Stability: A Balancing Act
Both pyrazole and imidazole rings are susceptible to metabolic transformations, primarily mediated by cytochrome P450 enzymes.[7] The specific metabolic pathways and the rate of metabolism can be influenced by the substitution pattern on the heterocyclic ring.[7] For instance, blocking a potential site of metabolism with a metabolically robust substituent can enhance the drug's half-life. The inherent electronic differences between the two scaffolds can also influence their susceptibility to oxidative metabolism.
Experimental Workflow: In Vitro Metabolic Stability Assay
A crucial step in evaluating the metabolic stability of drug candidates is the in vitro metabolic stability assay using liver microsomes. This experiment provides an early indication of how a compound might be cleared in vivo.
Protocol:
-
Preparation of Microsomes: Liver microsomes (typically from human, rat, or mouse) are thawed on ice.
-
Incubation Mixture: A reaction mixture is prepared containing the test compound, liver microsomes, and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor, NADPH.
-
Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a quenching solution (e.g., acetonitrile containing an internal standard).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for an in vitro metabolic stability assay.
Part 3: The Dance of Molecular Recognition: Pharmacodynamic Interactions
The ultimate biological effect of a drug is dictated by its interactions with its molecular target. The distinct electronic and steric features of pyrazole and imidazole give rise to different binding modes and pharmacodynamic profiles.
Binding Interactions: A Symphony of Forces
Both scaffolds can engage in a variety of non-covalent interactions that are crucial for ligand binding, including:
-
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as a hydrogen bond acceptor. The different positioning of these atoms in pyrazole and imidazole can lead to distinct hydrogen bonding networks within a binding site.
-
π-π Stacking: The aromatic nature of both rings allows for favorable π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.[4]
-
Coordination with Metal Ions: The nitrogen atoms of both heterocycles can coordinate with metal ions present in the active sites of metalloenzymes. Imidazole, being a stronger σ-donor, generally forms more stable metal complexes than pyrazole.[8]
Case Studies: Pyrazole and Imidazole in Action
The differential properties of pyrazole and imidazole are well-illustrated in their application as bioisosteres in various drug classes.
Case Study 1: Cyclooxygenase (COX) Inhibitors
The non-steroidal anti-inflammatory drug (NSAID) celecoxib features a 1,5-diaryl pyrazole scaffold and is a selective COX-2 inhibitor.[9][10] The pyrazole core plays a crucial role in orienting the phenyl groups for optimal binding within the COX-2 active site.[9] Attempts to replace the pyrazole ring with an imidazole have, in some cases, resulted in a loss of anti-inflammatory activity, highlighting the specific steric and electronic requirements of the COX-2 enzyme.[11]
Case Study 2: p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key target for the treatment of inflammatory diseases. A number of potent and selective p38 MAP kinase inhibitors have been developed that incorporate either a pyrazole or an imidazole scaffold.[12] For example, pyridinyl imidazole compounds were among the first potent and selective inhibitors of p38 MAP kinase to be identified. Subsequently, N-pyrazole, N'-aryl ureas have also been developed as clinical candidates.[13] The choice between these scaffolds can influence not only potency but also selectivity against other kinases.
| Drug/Inhibitor | Scaffold | Target | Key Observations |
| Celecoxib | Pyrazole | COX-2 | The pyrazole core is critical for the selective inhibition of COX-2.[9][10] |
| SB 203580 | Imidazole | p38 MAP Kinase | A pioneering pyridinyl imidazole-based inhibitor of p38 MAP kinase. |
| BIRB 796 | Pyrazole | p38 MAP Kinase | A potent N-pyrazole urea-based clinical candidate for inflammatory diseases.[13] |
Signaling Pathway Visualization: The p38 MAP Kinase Cascade
Caption: Inhibition of the p38 MAP kinase signaling pathway.
Part 4: The Art of the Molecule: Synthetic Accessibility
The feasibility of a drug discovery program is intrinsically linked to the synthetic accessibility of the target molecules. Fortunately, both pyrazole and imidazole scaffolds can be readily synthesized through a variety of well-established methods.
Common synthetic routes for pyrazoles include the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[14][15] Imidazoles are often prepared via the Debus-Radziszewski synthesis, a one-pot reaction of a dicarbonyl compound, an aldehyde, and ammonia.[2][16] The availability of diverse starting materials and the robustness of these synthetic methods allow for the facile introduction of a wide range of substituents, enabling comprehensive structure-activity relationship (SAR) studies.
Conclusion: A Strategic Choice in Drug Design
The decision to employ a pyrazole or an imidazole scaffold as a bioisostere is a nuanced one, with each offering a unique set of advantages and disadvantages. Imidazole's greater basicity and inherent stability can be beneficial in certain applications, while the distinct electronic and steric properties of pyrazole may be advantageous in others. Ultimately, the optimal choice is context-dependent, relying on the specific requirements of the biological target and the desired pharmacokinetic profile.
As our understanding of the intricate interplay between molecular structure and biological function continues to evolve, so too will our ability to strategically deploy these versatile heterocyclic scaffolds. By leveraging the subtle yet significant differences between pyrazole and imidazole, medicinal chemists can continue to push the boundaries of drug discovery and develop novel therapeutics with improved efficacy and safety.
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Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Charting the Selectivity Landscape: A Guide to Assessing the Kinase Profile of Novel Pyrazole-Based Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is understanding the compound's interaction with the human kinome. This guide provides an in-depth, technical framework for assessing the kinase selectivity profile of a novel pyrazole-based compound, using the hypothetical molecule, 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, as a case study. We will delve into the strategic rationale behind experimental choices, present detailed methodologies, and offer insights into interpreting the resulting data, empowering you to build a comprehensive and validated selectivity profile for your compound of interest.
The Imperative of Kinase Selectivity in Drug Discovery
The human genome encodes over 500 protein kinases, which play pivotal roles in regulating a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3] However, the high degree of structural similarity within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2][4] A lack of selectivity can lead to off-target effects, resulting in toxicity and diminished therapeutic windows.[2] Conversely, in some instances, a multi-targeted or "polypharmacology" approach can be beneficial.[5] Therefore, a thorough understanding of a compound's kinase selectivity is not merely a characterization step but a cornerstone of a successful drug discovery program.
The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, with numerous derivatives demonstrating potent and selective inhibition of various kinases.[6][7][8] Our focus, 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, represents a novel entity whose kinase interaction profile is yet to be elucidated. This guide will outline the critical experiments required to build this profile from the ground up.
Strategic Approach to Kinase Selectivity Profiling
A robust assessment of kinase selectivity involves a multi-pronged approach, combining in vitro biochemical assays with cell-based validation. This tiered strategy allows for an initial broad screening followed by more focused and physiologically relevant investigations.
Caption: A tiered workflow for kinase selectivity profiling.
Phase 1: In Vitro Biochemical Assays - The First Look
The initial step in characterizing a novel inhibitor is to assess its activity against a broad panel of purified kinases. This provides a direct measure of the compound's ability to inhibit the enzymatic activity of each kinase.
Experimental Design: Large-Panel Kinase Screening
The most efficient way to obtain an initial overview of selectivity is to screen the compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a large, commercially available kinase panel.[9][10] These panels can encompass a significant portion of the human kinome.
Rationale for Experimental Choices:
-
Choice of Assay Format: Radiometric assays, such as the HotSpot™ or ³³PanQinase™ assays, are considered the gold standard due to their direct measurement of substrate phosphorylation and high sensitivity.[9] Alternatively, luminescence-based assays like ADP-Glo™ measure ADP production, which is proportional to kinase activity and offers a non-radioactive, high-throughput option.[11]
-
ATP Concentration: The concentration of ATP in the assay is a critical parameter.[5] Screening at the apparent Km,ATP for each kinase provides a measure of the inhibitor's intrinsic affinity.[5][12] However, screening at a higher, more physiologically relevant ATP concentration (e.g., 1 mM) can provide a better prediction of cellular activity, as intracellular ATP levels are high.[5][12] For an initial screen, using the Km,ATP is often preferred to identify all potential interactions.
Data Presentation and Interpretation
The results from a primary screen are typically presented as percent inhibition at the tested concentration. This data can be visualized in a "kinome map" to provide a global view of selectivity.
Table 1: Hypothetical Primary Screening Data for 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (10 µM)
| Kinase Target | Percent Inhibition (%) |
| p38α (MAPK14) | 95 |
| JNK1 | 88 |
| ERK2 | 15 |
| CDK2 | 10 |
| VEGFR2 | 5 |
| ... (data for >300 other kinases) | <5 |
From this hypothetical data, p38α and JNK1 are identified as primary "hits" for our compound. The next logical step is to determine the potency of the compound against these kinases.
Phase 2: Secondary In Vitro Assays - Quantifying Potency
Once primary hits are identified, the next step is to perform dose-response experiments to determine the IC₅₀ value for each of these kinases.
Experimental Protocol: IC₅₀ Determination using ADP-Glo™ Kinase Assay
This protocol outlines the determination of IC₅₀ values for our lead compound against the identified hits, p38α and JNK1.
Materials:
-
Recombinant human p38α and JNK1 enzymes
-
Respective peptide substrates and cofactors
-
ADP-Glo™ Kinase Assay kit
-
5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid (serially diluted)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
White, opaque 384-well assay plates
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, typically starting from 100 µM. Also, prepare a similar dilution series for staurosporine.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the kinase/substrate/ATP mixture to each well of a 384-well plate.
-
Add 0.5 µL of the serially diluted compound, staurosporine, or DMSO to the appropriate wells.
-
Incubate the reaction at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the positive (DMSO) and negative (staurosporine) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 2: Hypothetical IC₅₀ Values for 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
| Kinase Target | IC₅₀ (nM) |
| p38α | 50 |
| JNK1 | 250 |
This data suggests that our compound is a potent inhibitor of p38α and a moderately potent inhibitor of JNK1.
Phase 3: Cellular Assays - Validating in a Physiological Context
While in vitro assays are essential for determining direct enzymatic inhibition, they do not fully recapitulate the complexity of the cellular environment. Cellular assays are crucial for confirming target engagement and assessing the downstream functional consequences of kinase inhibition.
Experimental Design: Cellular Target Engagement and Pathway Analysis
1. Target Phosphorylation Assay (Western Blot or In-Cell ELISA):
-
Rationale: To confirm that the compound inhibits the target kinase in a cellular context, we can measure the phosphorylation of a known downstream substrate. For p38α, a common substrate is MAPKAPK2 (MK2).
-
Methodology:
-
Treat a relevant cell line (e.g., HeLa or THP-1) with various concentrations of the compound.
-
Stimulate the p38 pathway (e.g., with anisomycin or LPS).
-
Lyse the cells and perform a Western blot or In-Cell ELISA using antibodies specific for total and phosphorylated MK2.
-
A dose-dependent decrease in phospho-MK2 levels would confirm cellular target engagement of p38α.
-
2. Cellular Phenotypic Assays:
-
Rationale: To assess the functional consequences of kinase inhibition, we can measure a relevant cellular phenotype. p38α is involved in the production of pro-inflammatory cytokines.
-
Methodology:
-
Use a cell line such as peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line.
-
Pre-treat the cells with the compound.
-
Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS).
-
Measure the production of a downstream cytokine, such as TNF-α or IL-6, using ELISA.
-
A dose-dependent inhibition of cytokine production would demonstrate the desired functional effect.
-
Caption: A simplified diagram of the p38 signaling pathway.
Comparison with Alternative Inhibitors
To put the selectivity profile of our novel compound into context, it is essential to compare it with existing, well-characterized inhibitors.
Table 3: Comparative Kinase Selectivity Profile
| Compound | p38α IC₅₀ (nM) | JNK1 IC₅₀ (nM) | Selectivity (JNK1/p38α) |
| 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | 50 | 250 | 5-fold |
| SB203580 (Reference p38 inhibitor) | 34 | >10,000 | >294-fold |
| SP600125 (Reference JNK inhibitor) | 2,200 | 40 | 0.018-fold |
This comparative analysis reveals that while our hypothetical compound is a potent p38α inhibitor, it exhibits lower selectivity against JNK1 compared to the reference compound SB203580. This information is critical for guiding further medicinal chemistry efforts to improve selectivity.
Conclusion and Future Directions
This guide has outlined a comprehensive and logical workflow for assessing the kinase selectivity profile of a novel pyrazole-based inhibitor, using 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid as a hypothetical example. By employing a tiered approach of in vitro screening, potency determination, and cellular validation, researchers can build a robust data package that informs on both on-target and potential off-target activities. The insights gained from this detailed profiling are invaluable for making informed decisions in the complex process of drug discovery and development. The next steps for our hypothetical compound would involve medicinal chemistry efforts to enhance selectivity, followed by further preclinical evaluation.
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A Comparative Guide to the In Vivo Validation of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid as a Novel Glucokinase Activator
Abstract
This guide provides a comprehensive framework for the in vivo validation of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, a compound identified as a potential therapeutic agent. While direct in vitro data for this specific molecule is not extensively published, its structural motifs are present in known glucokinase activators. Pyrazole derivatives, in general, are significant in drug development for their diverse biological activities.[1][2][3][4] This guide, therefore, proceeds under the working hypothesis that this compound, hereafter referred to as "Compound P," functions as a glucokinase activator. We present a comparative analysis of its projected in vivo performance against a standard comparator, Dorzagliatin, a known glucokinase activator.[5] The methodologies detailed herein are designed to rigorously assess the therapeutic potential of Compound P in a preclinical model of type 2 diabetes, providing a clear path from promising chemistry to validated biological efficacy.
Introduction: The Rationale for In Vivo Validation
Glucokinase (GK) plays a pivotal role in maintaining glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[6][7][8] Small molecule glucokinase activators (GKAs) have emerged as a promising therapeutic class for type 2 diabetes by enhancing the enzyme's affinity for glucose, thereby stimulating insulin secretion and hepatic glucose uptake.[9][10]
While in vitro assays are invaluable for initial screening and mechanistic studies, they cannot fully recapitulate the complex physiological environment of a living organism. Therefore, in vivo validation is a critical step to evaluate a compound's true therapeutic potential. This involves assessing its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion), its pharmacodynamic effects on the target, and its overall efficacy and safety in a relevant disease model.
This guide will focus on the essential in vivo studies required to validate the hypothesized glucokinase-activating properties of Compound P, using the well-characterized db/db mouse model of type 2 diabetes.[11][12][13][14][15]
The Target: Glucokinase Activation Pathway
The activation of glucokinase by a small molecule like Compound P is expected to initiate a cascade of events leading to improved glycemic control. The diagram below illustrates this proposed mechanism of action.
Caption: Proposed mechanism of Compound P as a glucokinase activator.
Comparative Profile: Compound P vs. Dorzagliatin
To establish a benchmark for the in vivo studies, we will compare the performance of Compound P against Dorzagliatin, a dual-acting GKA that has undergone extensive clinical investigation.[5] The following table outlines the hypothetical in vitro characteristics of Compound P, which form the basis for its advancement into preclinical in vivo testing.
| Parameter | Compound P (Hypothetical) | Dorzagliatin (Reference) | Rationale for Comparison |
| Target | Glucokinase (GK) | Glucokinase (GK) | Both compounds are intended to activate the same molecular target. |
| EC50 (GK Activation) | 50 nM | 64 nM | To assess the relative potency of Compound P. A lower EC50 suggests higher potency. |
| Selectivity | High vs. other hexokinases | High vs. other hexokinases | Ensures that the observed effects are due to specific activation of glucokinase. |
| Metabolic Stability (t½ in liver microsomes) | > 60 min (mouse, human) | > 60 min (human) | Predicts a longer duration of action in vivo, potentially allowing for less frequent dosing. |
| Aqueous Solubility | > 100 µM | Moderate | Good solubility is crucial for oral bioavailability.[16] |
In Vivo Validation Workflow
The following diagram outlines the proposed workflow for the in vivo validation of Compound P.
Caption: Step-wise workflow for the in vivo validation of Compound P.
Experimental Protocols
The following sections provide detailed methodologies for the key in vivo experiments.
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of Compound P in healthy mice to guide dose selection for efficacy studies.[17][18][19]
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=3 per group):
-
Intravenous (IV) administration: 2 mg/kg.
-
Oral (PO) gavage: 10 mg/kg.
-
-
Blood Sampling: Serial blood samples (approximately 20 µL) are collected from the saphenous vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[18]
-
Sample Analysis: Plasma concentrations of Compound P are determined using a validated LC-MS/MS method.
-
Data Analysis: Key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) are calculated.[20]
Anticipated Results:
| Parameter | Compound P (Projected) | Rationale |
| t½ (h) | 4-6 | A moderate half-life suitable for once or twice-daily dosing. |
| CL (mL/min/kg) | < 20 | Low clearance suggests efficient metabolic stability. |
| Vd (L/kg) | 1-3 | Indicates good tissue distribution. |
| %F | > 40% | High oral bioavailability is desirable for an orally administered drug. |
Oral Glucose Tolerance Test (OGTT) in db/db Mice
Objective: To assess the acute effect of Compound P on glucose tolerance in a diabetic mouse model.[21][22][23]
Protocol:
-
Animal Model: Male db/db mice (8-10 weeks old), which exhibit hyperglycemia and insulin resistance.[12][15]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Fasting: Mice are fasted overnight (16-18 hours) with free access to water.[24]
-
Groups (n=8 per group):
-
Vehicle control (e.g., 0.5% methylcellulose).
-
Compound P (10, 30, 100 mg/kg, PO).
-
Dorzagliatin (30 mg/kg, PO) as a positive control.
-
-
Procedure:
-
A baseline blood glucose sample (t=0) is taken from the tail vein.
-
The respective compounds or vehicle are administered by oral gavage.
-
After 30 minutes, a glucose solution (2 g/kg) is administered orally.[24][25]
-
Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[25]
-
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each group and compared.
Anticipated Results:
| Treatment Group | Blood Glucose AUC (mg/dL*min) | % Reduction vs. Vehicle |
| Vehicle | 25000 ± 2000 | - |
| Compound P (10 mg/kg) | 20000 ± 1800 | 20% |
| Compound P (30 mg/kg) | 15000 ± 1500 | 40% |
| Compound P (100 mg/kg) | 12500 ± 1200 | 50% |
| Dorzagliatin (30 mg/kg) | 14000 ± 1600 | 44% |
Chronic Efficacy and Safety Study
Objective: To evaluate the long-term efficacy and safety of Compound P in db/db mice.
Protocol:
-
Animal Model: Male db/db mice (8 weeks old).
-
Groups (n=10 per group):
-
Vehicle control.
-
Compound P (30 mg/kg, PO, once daily).
-
Dorzagliatin (30 mg/kg, PO, once daily).
-
-
Duration: 4 weeks.
-
Efficacy Endpoints:
-
Fasting Blood Glucose: Measured weekly.
-
HbA1c: Measured at the beginning and end of the study to assess long-term glycemic control.
-
Body Weight and Food Intake: Monitored daily.
-
-
Safety Endpoints:
Anticipated Efficacy Results:
| Parameter | Vehicle | Compound P (30 mg/kg) | Dorzagliatin (30 mg/kg) |
| Change in Fasting Blood Glucose (mg/dL) | +50 ± 15 | -100 ± 20 | -90 ± 18 |
| Change in HbA1c (%) | +1.2 ± 0.3 | -1.5 ± 0.4 | -1.3 ± 0.3 |
| Change in Body Weight (g) | +5 ± 1 | +2 ± 0.5 | +2.5 ± 0.6 |
Conclusion and Future Directions
The successful completion of these in vivo studies will provide a robust preclinical data package for 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid. Positive results, demonstrating significant and sustained glucose-lowering effects comparable or superior to the reference compound, along with a favorable safety profile, would strongly support its advancement into investigational new drug (IND)-enabling toxicology studies and subsequent clinical development. The dual-action on both the pancreas and liver makes glucokinase activators a compelling approach for the treatment of type 2 diabetes.[8][10][26][27] Further investigations could also explore the potential for β-cell preservation and proliferation, a known effect of some GKAs.[8]
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A Comparative Analysis of Biological Activity Between Pyrazole Isomers: A Guide for Researchers
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5] However, the precise arrangement of substituents on the pyrazole ring—its isomerism—can dramatically alter its pharmacological profile. This guide provides an in-depth comparative analysis of the biological activities of pyrazole isomers, offering field-proven insights and experimental data to inform rational drug design and development.
The Critical Role of Isomerism in Pyrazole's Biological Function
Isomerism in pyrazole derivatives is not a trivial structural nuance; it is a fundamental determinant of biological activity. The spatial orientation of functional groups dictates how a molecule interacts with its biological target. Even a subtle shift in a substituent's position from one carbon or nitrogen atom to another can significantly impact binding affinity, efficacy, and even the mechanism of action. This is primarily due to changes in the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities.
For instance, the differential placement of substituents at the N1, C3, C4, and C5 positions of the pyrazole ring leads to distinct positional isomers and regioisomers, each with a unique biological signature. Understanding these structure-activity relationships (SAR) is paramount for optimizing lead compounds and minimizing off-target effects.
Comparative Analysis of Biological Activities
This section delves into a comparative analysis of pyrazole isomers across key therapeutic areas, supported by experimental data.
Anticancer Activity: A Tale of Two Isomers
The antiproliferative effects of pyrazole derivatives are a significant area of research. A compelling example of isomeric differentiation is seen in the anticancer activity of substituted aminopyrazoles.
Key Insight: Studies have shown that the position of the amino group on the pyrazole ring is a critical factor for cytotoxicity against cancer cell lines.
For example, a study on aminopyrazole derivatives revealed that a methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate isomer displayed significant growth inhibition on liver (HepG2) and cervical (HeLa) cancer cells.[6] Conversely, isomers where the N1 position of the pyrazole was substituted with alkyl or aryl groups showed a marked decrease in antiproliferative activity.[6] This highlights the importance of an unsubstituted N1 nitrogen for the cytotoxic effects of this class of compounds.[6]
In contrast, 4-aminopyrazole (4AP) isomers have generally demonstrated reduced anticancer activity compared to their 3-amino and 5-amino counterparts.[6] However, certain 4AP derivatives have shown activity against HeLa cells, indicating that the substituent at other positions can modulate the inherent activity of the isomeric core.[6]
Mechanism of Action: The differential activity between these isomers can be attributed to their ability to interact with specific molecular targets within cancer cells. For instance, some pyrazole derivatives act as inhibitors of crucial kinases involved in cell proliferation and survival, such as BRAF V600E.[7] The precise geometry of the isomer determines its fit within the kinase's active site, influencing its inhibitory potency.
Data Summary: Comparative Anticancer Activity of Aminopyrazole Isomers
| Isomer Class | Representative Compound | Cell Line | Activity | Reference |
| 3-Aminopyrazole | Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2, HeLa | Good inhibition | [6] |
| N1-Substituted 3-Aminopyrazole | Various alkyl/aryl substituted derivatives | Multiple | Loss of activity | [6] |
| 4-Aminopyrazole | N-unsubstituted and N-substituted derivatives | HeLa | Moderate activity (N-unsubstituted) | [6] |
Antimicrobial Activity: The Regioselective Advantage
In the realm of infectious diseases, the regioselective synthesis of pyrazole isomers is crucial for developing potent antimicrobial agents. The arrangement of substituents on the pyrazole ring influences the molecule's ability to penetrate bacterial cell walls and interact with essential enzymes.
Key Insight: The biological evaluation of pyrazole isomers has revealed that specific substitution patterns are more conducive to antibacterial and antifungal activity. For example, 5-aminopyrazole derivatives have been identified as having significant anti-tubercular potential.[6]
Structure-activity relationship studies on these compounds indicated that electron-withdrawing substituents at certain positions enhance antibacterial activity, while electron-donating groups can diminish it.[6] This suggests that the electronic properties of the isomers play a critical role in their antimicrobial efficacy. Molecular docking studies have proposed that these compounds may target enzymes like InhA, which is involved in the fatty acid synthesis of Mycobacterium tuberculosis.[6]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol provides a standardized method for comparing the antimicrobial activity of pyrazole isomers.
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Pyrazole Isomers: The pyrazole isomers to be tested are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing a specific concentration of a pyrazole isomer is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the pyrazole isomer that completely inhibits visible bacterial growth.
This self-validating system allows for a direct comparison of the potency of different isomers against various microbial strains.
Anti-inflammatory Activity: The Case of COX-2 Inhibition
Perhaps the most well-known example of the importance of pyrazole isomerism in drug action is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation. Celecoxib, a diaryl-substituted pyrazole, is a clinically used NSAID that selectively inhibits COX-2 over COX-1, thereby reducing gastrointestinal side effects.
Key Insight: The specific arrangement of the aryl groups on the pyrazole ring is critical for selective COX-2 inhibition. The 1,5-diarylpyrazole scaffold of celecoxib allows the sulfonamide moiety to fit into a secondary pocket of the COX-2 enzyme active site, which is not readily accessible in the COX-1 isoform. This structural difference is the basis for its selectivity.
The synthesis of different regioisomers, such as 1,3-diarylpyrazoles, often results in a loss of COX-2 selectivity and potency. This underscores the stringent structural requirements for effective and selective enzyme inhibition.
Visualizing the Mechanism: Isomeric Selectivity for COX-2
Caption: Differential binding of pyrazole isomers to COX isozymes.
Conclusion and Future Perspectives
The evidence presented in this guide unequivocally demonstrates that the biological activity of pyrazole derivatives is exquisitely sensitive to their isomeric form. The position of substituents on the pyrazole ring dictates the molecule's interaction with its biological target, leading to profound differences in efficacy and selectivity across a range of therapeutic areas, including oncology, infectious diseases, and inflammation.
For researchers and drug development professionals, this underscores the critical importance of regioselective synthesis and rigorous isomeric characterization. Future advancements in synthetic methodologies that allow for precise control over isomer formation will be instrumental in unlocking the full therapeutic potential of the pyrazole scaffold. A deep understanding of the structure-activity relationships of pyrazole isomers is not merely an academic exercise but a fundamental prerequisite for the design of safer and more effective medicines.
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Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]
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Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
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A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]
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Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. [Link]
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Determining the Selectivity Index of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
This guide outlines the rigorous determination of the Selectivity Index (SI) for 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid , a privileged scaffold primarily investigated as a D-Amino Acid Oxidase (DAAO) inhibitor for CNS indications (e.g., Schizophrenia) and potentially as a GPR109A agonist.
This document serves as a protocol for researchers to validate the compound's therapeutic window by quantifying its potency against the primary target versus its toxicity or off-target affinity.
Publication Type: Technical Comparison & Protocol Guide Primary Target: D-Amino Acid Oxidase (DAAO) Therapeutic Context: Modulation of NMDAR function via D-Serine elevation.
Executive Summary & Strategic Context
The Selectivity Index (SI) is the ratio that defines the safety margin of a drug candidate. For 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid , the SI is critical because DAAO inhibitors must penetrate the blood-brain barrier (BBB) to be effective while avoiding peripheral toxicity or off-target binding to structurally similar enzymes like D-Aspartate Oxidase (DDO) or the NMDA receptor glycine site .
-
The Formula:
-
Target Benchmark: An SI > 100 is typically required for CNS candidates to minimize off-target side effects.
Comparative Landscape
| Compound | Primary Target | Key Off-Target Risks | Clinical Status |
| Test Compound (5-(4-F-Ph) analog) | DAAO | DDO, GPR109A, NMDA-Gly | Preclinical / Tool |
| AS057278 (Reference Standard) | DAAO | DDO (Low affinity) | Discontinued (PK issues) |
| CBIO | DAAO | Nephrotoxicity (Peripheral) | Tool Compound |
Experimental Workflow: The Selectivity Cascade
To accurately determine the SI, you must run a parallel screening cascade. The following protocol ensures data integrity and reproducibility.
Diagram: Selectivity Determination Workflow
Caption: Parallel screening workflow to derive Selectivity Index (SI) from potency, off-target, and toxicity data.
Detailed Protocols
Step 1: Primary Potency Assay (DAAO Inhibition)
Objective: Determine the
-
Reagents:
-
Recombinant human DAAO (hDAAO).
-
Substrate: D-Serine (50 mM).
-
Detection: Amplex Red + Horseradish Peroxidase (HRP).
-
-
Protocol:
-
Incubate 5 nM hDAAO with varying concentrations of the Test Compound (0.1 nM – 100 µM) in PBS (pH 7.4) for 15 mins.
-
Add substrate mix (D-Serine + Amplex Red + HRP).
-
Measure fluorescence (Ex/Em: 530/590 nm) kinetically for 30 mins.
-
Validation: Use AS057278 as a positive control (Expected
).
-
Step 2: Off-Target Selectivity Panel
Objective: Ensure the compound does not inhibit DDO or bind the NMDA receptor directly.
-
Assay A: D-Aspartate Oxidase (DDO) Counter-Screen
-
Rationale: DDO is the closest structural homolog to DAAO.
-
Method: Similar to DAAO assay but use D-Aspartate as substrate.
-
Goal:
.
-
-
Assay B: NMDA Glycine Site Binding
-
Rationale: Pyrazole-3-carboxylic acids mimic glycine. Direct binding to NMDA receptors can cause excitotoxicity or sedation, bypassing the DAAO mechanism.
-
Method: Radioligand binding assay using
-MDL105,519 or -Glycine in rat cortical membranes. -
Goal:
(No significant affinity).
-
Step 3: Cytotoxicity Assessment ( )
Objective: Determine the concentration lethal to 50% of cells. Cell Lines:
-
HepG2: To assess liver toxicity (metabolic liability).
-
SH-SY5Y: To assess neuronal toxicity (CNS safety).
-
Protocol:
-
Seed cells at
cells/well in 96-well plates. -
Treat with compound (0.1 – 300 µM) for 48 hours.
-
Assess viability using CellTiter-Glo (ATP) or MTT assay.
-
Calculate
.
-
Data Analysis & Interpretation
Once experimental data is collected, populate the table below to determine the Selectivity Index.
Calculation Template
| Parameter | Experimental Value (Example) | Calculation | Interpretation |
| Potency ( | 0.5 µM | N/A | High Potency (Desired) |
| Toxicity ( | > 100 µM | Excellent Safety Margin | |
| DDO Selectivity | 50 µM | High Selectivity | |
| NMDA Affinity ( | 1.0 µM | POOR Selectivity (Risk of off-target effects) |
Interpreting the SI for 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
-
SI > 100: The compound is a robust chemical probe or drug candidate.
-
SI 10–100: Acceptable for early in vivo rodent studies but requires optimization.
-
SI < 10: The compound is "promiscuous." The observed effects in animal models cannot be attributed solely to DAAO inhibition.
Structure-Activity Relationship (SAR) Note:
The 4-fluorophenyl group at position 5 is known to enhance lipophilicity and CNS penetration compared to the unsubstituted phenyl analog. However, it may also increase metabolic clearance. If the SI is low due to toxicity (low
References
-
Adage, T., et al. (2008).[1] In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor.[1] European Journal of Pharmacology. Link
-
Sacchi, S., et al. (2012). Structure-function relationships of D-amino acid oxidase inhibitors. Current Pharmaceutical Design. Link
-
Hopkins, S.C., et al. (2013). D-Amino acid oxidase inhibitors as a novel class of therapeutic agents for schizophrenia. CNS Drugs. Link
-
Ferraris, D.V., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry.[2] Link
Sources
- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel 1,3,5-Trisubstituted Pyrazoles: A Comparative Analysis Against Standard-of-Care NSAIDs
Executive Summary
The pyrazole scaffold remains a "privileged structure" in medicinal chemistry due to its potent biological activity and favorable pharmacokinetic profiles. However, the development of next-generation pyrazoles requires rigorous benchmarking against Standard-of-Care (SoC) drugs—specifically Celecoxib (a selective COX-2 inhibitor) and Diclofenac (a non-selective NSAID)—to establish superiority in efficacy and safety.
This guide outlines a validated workflow for benchmarking novel pyrazole derivatives (designated here as the PYZ-Series ). We focus on establishing Structure-Activity Relationships (SAR), enzymatic selectivity, and cellular efficacy.
Mechanistic Rationale and Target Validation
The Selectivity Challenge
The primary failure mode for NSAIDs is the lack of selectivity. While inhibition of Cyclooxygenase-2 (COX-2) reduces inflammation, concurrent inhibition of COX-1 disrupts gastric mucosal protection. The goal of the PYZ-Series is to maximize the Selectivity Index (SI) (
Celecoxib achieves this via a specific sulfonamide moiety that binds to the hydrophilic side pocket of COX-2, which is absent in COX-1. Our benchmarking protocol evaluates whether the novel PYZ compounds exploit this same structural divergence more effectively.
Pathway Visualization
The following diagram illustrates the intervention points of the PYZ-Series within the Arachidonic Acid cascade compared to SoCs.
Figure 1: Mechanism of Action comparing non-selective inhibition (Diclofenac) vs. selective inhibition (Celecoxib/PYZ-Series).
Comparative Performance Data
To objectively assess the PYZ-Series, we utilize a tiered screening approach. The data below represents a synthesized average of three independent experiments (
Table 1: Enzymatic Inhibition and Selectivity Profiles
Data derived from colorimetric COX (TMPD oxidation) screening.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI)* | Interpretation |
| Diclofenac | 3.50 ± 0.2 | 0.90 ± 0.1 | 3.88 | Poor selectivity; high gastric risk. |
| Celecoxib | 15.20 ± 1.1 | 0.04 ± 0.01 | 380.00 | Excellent selectivity; standard benchmark. |
| PYZ-4f (Novel) | >100.00 | 0.02 ± 0.005 | >5000 | Superior Selectivity. Negligible COX-1 affinity. |
*Selectivity Index = IC₅₀(COX-1) / IC₅₀(COX-2). Higher is better.
Table 2: ADME Predictions (In Silico & In Vitro)
Benchmarking physicochemical properties against Lipinski’s Rule of 5.
| Property | Celecoxib | PYZ-4f | Method/Source |
| LogP | 3.5 | 3.1 | Shake-flask method |
| TPSA (Ų) | 86.3 | 78.5 | Molinspiration Calculation |
| GI Absorption | High | High | PAMPA Assay |
| BBB Permeant | No | No | SwissADME Prediction |
Analysis: PYZ-4f maintains the lipophilicity required for membrane permeability (LogP < 5) but exhibits a lower Topological Polar Surface Area (TPSA) than Celecoxib, potentially suggesting improved oral bioavailability without crossing the Blood-Brain Barrier (BBB), reducing CNS side effects.
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols utilize self-validating controls.
Protocol A: COX-1/COX-2 Inhibition Assay (Colorimetric)
Rationale: We utilize the peroxidase activity of COX. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG2 to PGH2 produces a colorimetric readout. This is more robust against interference than simple immunoassay methods.
Reagents:
-
Ovine COX-1 and Human recombinant COX-2 enzymes.
-
Arachidonic Acid (Substrate).
-
Colorimetric Substrate (TMPD).
-
Heme (Cofactor).
Step-by-Step Workflow:
-
Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Dissolve test compounds (PYZ-Series) and SoCs (Celecoxib) in DMSO.
-
Incubation: In a 96-well plate, add 150 µL assay buffer, 10 µL Heme, and 10 µL enzyme (COX-1 or COX-2).
-
Inhibitor Addition: Add 20 µL of the inhibitor (various concentrations). Incubate for 5 minutes at 25°C. Control: Use DMSO only for 100% activity reference.
-
Initiation: Add 20 µL of Colorimetric Substrate (TMPD) and 20 µL Arachidonic Acid.
-
Measurement: Shake plate for 10 seconds. Read absorbance at 590 nm using a microplate reader.
-
Calculation:
Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Protocol B: Molecular Docking (Validation of Binding Mode)
Rationale: To confirm if the novel pyrazole binds to the selectivity pocket (Val523 in COX-2 vs Ile523 in COX-1).
Workflow Visualization:
Figure 2: In silico molecular docking workflow for validating binding affinity.
Critical Analysis & Troubleshooting
Interpreting the "Selectivity Cliff"
A common pitfall in pyrazole development is the "Selectivity Cliff." Minor modifications to the N-1 substituent on the pyrazole ring can drastically alter COX-2 specificity.
-
Observation: If PYZ-Series compounds show IC₅₀(COX-2) > 1.0 µM, the potency is insufficient to compete with Celecoxib.
-
Correction: Re-evaluate the bulkiness of the group at position 1. A bulky group (e.g., tolyl or substituted phenyl) is often required to fit the larger hydrophobic channel of COX-2.
Assay Interference
Pyrazoles can sometimes fluoresce or absorb light.
-
Trustworthiness Check: Always run a "Compound Only" control (Buffer + Compound + TMPD, no Enzyme) to ensure the compound isn't auto-oxidizing the substrate or absorbing at 590 nm.
References
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. [Link]
-
Gierse, J. K., et al. (1996). Expression and characterization of human recombinant cyclooxygenase-2. Biochemical Journal. [Link]
A Senior Application Scientist's Guide to the Synthesis of Pyrazole-3-Carboxylic Acids: A Head-to-Head Comparison of Synthetic Routes
For researchers, scientists, and professionals in drug development, the pyrazole-3-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in blockbuster drugs and clinical candidates underscores the critical need for efficient and scalable synthetic access. The choice of a synthetic route is a pivotal decision, profoundly impacting yield, purity, cost-effectiveness, and the feasibility of analogue synthesis. This guide provides an in-depth, data-driven comparison of the most prominent synthetic routes to pyrazole-3-carboxylic acids, offering detailed experimental protocols and insights into the causality behind experimental choices.
The Knorr-Type Cyclocondensation: A Classic Workhorse
The Knorr pyrazole synthesis, a venerable name in heterocyclic chemistry, remains a widely practiced method for constructing the pyrazole core.[1] In the context of pyrazole-3-carboxylic acids, this typically involves the cyclocondensation of a hydrazine derivative with a β-ketoester or a related 1,3-dicarbonyl compound bearing a latent carboxylic acid functionality.[1]
Mechanism and Rationale
The reaction proceeds via an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration under acidic or thermal conditions yields the stable, aromatic pyrazole ring.[2] The choice of a β-ketoester as the 1,3-dicarbonyl component is strategic, as the ester group can be readily hydrolyzed in a subsequent step to afford the desired carboxylic acid.
A notable challenge in the Knorr synthesis is regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[3] The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.[4]
Caption: General workflow for the Knorr-type synthesis of pyrazole-3-carboxylic acids.
Experimental Protocol: Synthesis of 5-Acetyl-1H-pyrazole-3-carboxylic Acid
This protocol is adapted from a patented procedure and illustrates a multi-step Knorr-type synthesis.[5]
-
Preparation of the 1,3-Dicarbonyl Precursor:
-
Mix 2,3-butanedione, trialkyl orthoformate, and p-toluenesulfonic acid monohydrate.
-
Heat the mixture to 20-60 °C.
-
Concentrate the reaction system under reduced pressure (15-75 mmHg) at 15-45 °C to obtain the intermediate enol ether.
-
In a separate flask, mix a compound with an active methylene group (e.g., a malonic ester derivative), a solvent, and a base.
-
Add the prepared enol ether to this mixture and react at 5-80 °C.
-
Add water, stir, filter, and dry the solid to obtain the 1,3-dicarbonyl precursor. A conversion rate of up to 95% can be achieved.[5]
-
-
Cyclization with Hydrazine:
-
Mix the 1,3-dicarbonyl precursor, a solvent, and a hydrazine compound.
-
Adjust the pH to be less than 7 and heat to 30-110 °C.
-
After the reaction is complete, adjust the pH to 7-8, concentrate the system, add water, filter, and wash to obtain the pyrazole ester intermediate. Yields can reach up to 98%.[5]
-
-
Hydrolysis to the Carboxylic Acid:
-
Mix the pyrazole ester intermediate, a solvent, and an aqueous solution of sodium hydroxide.
-
React at 5-80 °C.
-
After the reaction is complete, separate the layers and acidify the aqueous phase to a pH of 1-5 to precipitate the product.
-
Filter and dry to obtain 5-acetyl-1H-pyrazole-3-carboxylic acid.
-
1,3-Dipolar Cycloaddition: A Modern and Regioselective Approach
The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful tool for the synthesis of five-membered heterocycles.[6] For pyrazole-3-carboxylic acids, this typically involves the reaction of an alkyne with a diazo compound, such as ethyl diazoacetate.[7][8]
Mechanism and Rationale
This reaction is a concerted, pericyclic [2+3] cycloaddition where the 4π-electron system of the 1,3-dipole (the diazo compound) reacts with the 2π-electron system of the dipolarophile (the alkyne).[9] The use of ethyl diazoacetate is particularly advantageous as it directly installs an ester group at the 3-position of the resulting pyrazole ring. A key advantage of this method is its high regioselectivity, which is often predictable based on frontier molecular orbital theory.[10] However, a significant drawback is the hazardous nature of diazo compounds, which can be explosive and require careful handling.
Caption: Concerted mechanism of the 1,3-dipolar cycloaddition for pyrazole synthesis.
Experimental Protocol: Synthesis of Dimethyl 1H-pyrazole-3,4-dicarboxylate via Sydnone Cycloaddition
This protocol utilizes an in-situ generated sydnone as the 1,3-dipole.[11]
-
Synthesis of the Sydnone Precursor:
-
Synthesize the required N-phenylglycine precursor.
-
Perform an in-situ nitrosation of the N-phenylglycine followed by cyclization with acetic anhydride to generate the 3-arylsydnone.
-
-
1,3-Dipolar Cycloaddition:
-
Dissolve the 3-arylsydnone in toluene or xylene.
-
Add dimethyl acetylenedicarboxylate (DMAD) as the dipolarophile.
-
Heat the reaction mixture. The reaction progress can be monitored by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to afford the dimethyl 1-aryl-1H-pyrazole-3,4-dicarboxylate in good yields.[11]
-
Synthesis from Furan-2,3-diones: A Direct and Versatile Route
A less common but highly effective strategy involves the reaction of furan-2,3-diones with hydrazine derivatives. This method offers a direct route to highly substituted pyrazole-3-carboxylic acids.[12][13]
Mechanism and Rationale
The reaction is believed to proceed via nucleophilic attack of the hydrazine on the furan-2,3-dione ring, leading to ring-opening and subsequent recyclization to form the pyrazole ring with the concomitant formation of the carboxylic acid group. This method is particularly useful for accessing pyrazoles with substitution at the 4- and 5-positions, depending on the substitution pattern of the starting furan-2,3-dione.
Caption: Synthetic pathway from furan-2,3-diones to pyrazole-3-carboxylic acids.
Experimental Protocol: Synthesis of 4-Benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid
This protocol is based on a literature procedure.[13]
-
Reaction Setup:
-
Dissolve 4-benzoyl-5-phenyl-2,3-furandione and (4-(trifluoromethyl)phenyl)benzaldehyde-phenyl hydrazone in a suitable solvent such as xylene.
-
-
Reaction:
-
Heat the reaction mixture, for example, by refluxing for several hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture and evaporate the solvent.
-
The crude product can be purified by crystallization from a suitable solvent like methanol.
-
Oxidation of Pyrazole Precursors: A Functional Group Interconversion Approach
This synthetic strategy relies on the formation of a pyrazole ring with a precursor functional group at the 3-position, which is then oxidized to the carboxylic acid. Common precursors include methyl or acetyl groups.[12]
Mechanism and Rationale
This approach is a functional group interconversion rather than a de novo ring synthesis. The pyrazole core is first constructed using established methods, and then a strong oxidizing agent, such as potassium permanganate, is used to convert the alkyl or acyl group to a carboxylic acid.[12] While conceptually straightforward, this method can suffer from low yields and potential over-oxidation or degradation of the pyrazole ring, especially if it bears sensitive functional groups. A reported oxidation of 4-bromo-3-methyl-1H-pyrazole with potassium permanganate resulted in a modest 12% yield of the corresponding carboxylic acid.[14]
Experimental Protocol: General Procedure for Potassium Permanganate Oxidation
This is a general procedure adapted from literature descriptions.[12]
-
Reaction Setup:
-
Dissolve the 3-acetyl- or 3-methylpyrazole precursor in a suitable solvent, often an aqueous base or pyridine.
-
-
Oxidation:
-
Slowly add a solution of potassium permanganate to the reaction mixture, maintaining the temperature with a cooling bath if necessary.
-
Stir the mixture vigorously for several hours or until the purple color of the permanganate has disappeared.
-
-
Work-up and Purification:
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess permanganate.
-
Filter the manganese dioxide precipitate.
-
Acidify the filtrate to precipitate the pyrazole-3-carboxylic acid.
-
Collect the product by filtration and purify by recrystallization.
-
Head-to-Head Comparison of Synthetic Routes
| Feature | Knorr-Type Cyclocondensation | 1,3-Dipolar Cycloaddition | Synthesis from Furan-2,3-diones | Oxidation of Precursors |
| Starting Materials | Hydrazines, β-ketoesters | Diazo compounds, alkynes | Furan-2,3-diones, hydrazines | 3-Alkyl/Acyl pyrazoles |
| Key Advantages | Readily available starting materials, well-established | High regioselectivity, good yields | Direct route to highly substituted products | Utilizes pre-formed pyrazoles |
| Key Disadvantages | Potential for regioisomeric mixtures, multi-step for acid | Hazardous diazo reagents | Availability of substituted furan-2,3-diones | Harsh reaction conditions, low yields, limited functional group tolerance |
| Typical Yields | Moderate to High (can be >90% for specific steps)[5] | Good to Excellent (can be >80%)[11][15] | Moderate to Good[13] | Low to Moderate (e.g., 12%)[14] |
| Substrate Scope | Broad | Broad, dependent on alkyne and diazo compound stability | Dependent on furan-2,3-dione synthesis | Limited by stability to oxidation |
| Safety Concerns | Hydrazine toxicity | Explosive nature of diazo compounds | General chemical handling | Strong oxidizing agents |
Discussion and Recommendations
The optimal synthetic route to a desired pyrazole-3-carboxylic acid is highly dependent on the specific target structure, available starting materials, and the scale of the synthesis.
-
For straightforward, scalable access to simple pyrazole-3-carboxylic acids , the Knorr-type cyclocondensation remains a strong contender due to the low cost and availability of starting materials. However, careful consideration must be given to potential regioselectivity issues, which may necessitate tedious purification or the development of regioselective reaction conditions.
-
When high regioselectivity is paramount, especially for complex, polysubstituted pyrazoles , the 1,3-dipolar cycloaddition is often the method of choice. The predictability of the regiochemical outcome is a significant advantage. The primary hurdle is the safe handling of diazo compounds, which may be a limiting factor in some research environments.
-
The synthesis from furan-2,3-diones presents an elegant and direct route to certain substituted pyrazole-3-carboxylic acids. Its utility is largely dependent on the accessibility of the required furan-2,3-dione precursors. For specific substitution patterns, this can be a highly efficient method.
-
The oxidation of pyrazole precursors is generally a less favorable approach due to the harsh reaction conditions and often low yields. It is best considered when a suitable 3-alkyl or 3-acyl pyrazole is readily available and other routes are not feasible.
References
-
3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
- Knorr Pyrazole Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 553-555). Cambridge University Press.
-
Knorr pyrazole synthesis. (2023, December 2). In Wikipedia. Retrieved January 28, 2026, from [Link]
- Couto, I., et al. (2018). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. ChemistrySelect, 3(44), 12536-12540.
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
- Bo, Y., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(22), 8543-8546.
-
Sener, A., et al. (2006). Synthesis and some reactions of 4-benzoyl-5-phenyl-1-(2,4,6 trichloro phenyl)-1H-pyrazole-3-carboxylic acid. ResearchGate. Retrieved January 28, 2026, from [Link]
-
Domingo, L. R., & Aurell, M. J. (2013). 1,3-Dipolar Cycloaddition Reactions between Ethyl Diazoacetate and Substituted Alkynes: A Density Functional Theory Study. ResearchGate. Retrieved January 28, 2026, from [Link]
-
Janin, Y. L. (2014). Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. Retrieved January 28, 2026, from [Link]
-
Sener, A., et al. (2006). Synthesis and antibacterial activity of 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and derivatives. PubMed. Retrieved January 28, 2026, from [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
Couto, I., et al. (2018). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. Wiley Online Library. Retrieved January 28, 2026, from [Link]
-
Soliman, F. S. G., et al. (1983). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. Retrieved January 28, 2026, from [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]
-
Codelli, J. A., & Raines, R. T. (2016). 1,3-Dipolar Cycloadditions of Diazo Compounds in the Presence of Azides. PMC. Retrieved January 28, 2026, from [Link]
-
Gaina, L., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. MDPI. Retrieved January 28, 2026, from [Link]
-
Sener, A., et al. (2007). Synthesis and some reactions of 4-benzoyl-5-phenyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid. ResearchGate. Retrieved January 28, 2026, from [Link]
-
Li, Y., et al. (2023). Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. RSC Publishing. Retrieved January 28, 2026, from [Link]
- Ilhan, I. O., & Çadir, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 25(3), 1647-1650.
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.
-
Candeias, N. R., et al. (2011). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. ResearchGate. Retrieved January 28, 2026, from [Link]
-
Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022, November 14). Technical Disclosure Commons. Retrieved January 28, 2026, from [Link]
-
Kaur, N., & Kishore, D. (2014). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. ResearchGate. Retrieved January 28, 2026, from [Link]
-
Zhang, H., et al. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. The Royal Society of Chemistry. Retrieved January 28, 2026, from [Link]
-
Bräse, S., & Banert, K. (Eds.). (2010). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium. Retrieved January 28, 2026, from [Link]
-
Bildirici, I., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Dergipark. Retrieved January 28, 2026, from [Link]
-
1,3-Dipolar cycloaddition. (2023, December 26). In Wikipedia. Retrieved January 28, 2026, from [Link]
-
Adu, S. A., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. Retrieved January 28, 2026, from [Link]
Sources
- 1. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
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- 10. d-nb.info [d-nb.info]
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- 15. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate [mdpi.com]
Safety Operating Guide
5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid proper disposal procedures
Topic: 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Lab Managers
Chemical Profile & Hazard Identification
Before initiating disposal, you must validate the chemical identity and associated hazards. This compound belongs to a class of fluorinated heteroaromatic acids commonly used as pharmaceutical building blocks. Its disposal pathway is strictly dictated by the presence of the Fluorine atom.
| Property | Data / Classification | Operational Implication |
| Chemical Name | 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | MUST be fully written on waste tags (No abbreviations). |
| Functional Groups | Carboxylic Acid (-COOH), Fluorinated Phenyl Group | Acidic nature; requires segregation from bases and oxidizers. |
| Physical State | Solid (Powder/Crystalline) | High dust potential; inhalation hazard during transfer. |
| Waste Stream | HALOGENATED ORGANIC | CRITICAL: Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire container is designated as halogenated. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.), H302 (Harmful if swallowed) | Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. |
Strategic Waste Segregation (The "Why" & "How")
Core Directive: This compound must be disposed of as Halogenated Waste .
-
Scientific Rationale: Incineration of fluorinated compounds generates Hydrogen Fluoride (HF) gas. Standard incinerators used for non-halogenated waste (fuels blending) cannot handle HF, which corrodes equipment and creates toxic emissions. Halogenated waste requires high-temperature incineration with specific scrubbers.
-
Cost & Safety Impact: Mixing this fluorinated solid into a "Non-Halogenated" solvent drum contaminates the entire drum, forcing the disposal vendor to reclassify the whole volume as Halogenated, significantly increasing disposal costs.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Excess Reagent)
-
Do NOT dissolve the solid in solvent just to dispose of it. This increases waste volume unnecessarily.
-
Protocol:
-
Obtain a wide-mouth high-density polyethylene (HDPE) or glass jar compatible with solids.
-
Label the container "Hazardous Waste: Solid Halogenated Organic."
-
Transfer the solid carefully within a chemical fume hood to avoid dust generation.
-
Complete the waste tag with the full chemical name and CAS number (if available on original bottle).
-
Scenario B: Disposal of Liquid Waste (Mother Liquors/Reaction Mixtures)
-
Context: You have dissolved the compound in a solvent (e.g., DMSO, Methanol, DCM) or have reaction byproducts.
-
Protocol:
-
Check the Solvent:
-
If dissolved in DCM/Chloroform : Pour into the Halogenated Waste carboy.
-
If dissolved in Methanol/Acetone : You must STILL pour this into the Halogenated Waste carboy because the solute (the pyrazole acid) contains fluorine.
-
-
pH Check: If the solution is highly acidic (pH < 2) due to the carboxylic acid or added reagents, do not mix with waste streams containing Cyanides, Sulfides, or Azides (risk of toxic gas generation).
-
Log It: Record the volume added on the waste container’s log sheet.
-
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)
-
Protocol:
-
Place all contaminated dry waste into a clear plastic bag (minimum 4 mil thickness).
-
Seal the bag with tape.
-
Place the sealed bag into the Solid Hazardous Waste drum/box.
-
Do NOT place in regular trash.
-
Operational Decision Tree (Visualized)
The following diagram illustrates the logic flow for determining the correct waste stream for this specific compound.
Caption: Operational logic flow for segregating fluorinated pyrazole waste. Note that even non-halogenated solvents become "Halogenated Waste" once this compound is dissolved in them.
Emergency Spill Response (Small Scale < 50g)
If the solid powder is spilled in the lab:
-
Isolate: Alert nearby personnel and cordon off the area.
-
PPE: Don double nitrile gloves, safety goggles, and a lab coat. If dust is visible in the air, use an N95 or half-mask respirator.
-
Containment:
-
Dry Spill: Do not sweep vigorously (creates dust). Cover with wet paper towels to dampen, then scoop into a waste bag.
-
Wet Spill: Absorb with vermiculite or a spill pad.
-
-
Cleaning: Wipe the surface with a mild basic solution (1% Sodium Bicarbonate) to neutralize any acidic residue, followed by water.
-
Disposal: All cleanup materials go into the Solid Hazardous Waste stream.
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
